(3-Phenylbutyl)amine hydrochloride
Description
BenchChem offers high-quality (3-Phenylbutyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenylbutyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFBOKCQBIPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and structure of (3-Phenylbutyl)amine hydrochloride
Structural Characterization, Synthetic Methodology, and Physicochemical Profile
Executive Summary
(3-Phenylbutyl)amine hydrochloride (CAS 1201907-52-9 for the specific salt form) is a functionalized phenethylamine homolog used primarily as a chiral building block in medicinal chemistry. Structurally, it consists of a primary amine terminus separated from a phenyl-substituted stereocenter by an ethylene spacer. This specific substitution pattern—placing the aromatic ring at the C3 position relative to the amine—imparts unique steric and lipophilic properties distinct from its C2-analog (phenethylamine) and C1-analog (benzylamine).
This guide details the structural properties, validated synthetic pathways, and analytical characterization of (3-Phenylbutyl)amine hydrochloride, designed for researchers in drug discovery and organic synthesis.
Part 1: Structural Analysis & Stereochemistry
Chemical Identity
The molecule is defined by a butyl backbone with a primary amine at position 1 and a phenyl group at position 3. The presence of the phenyl group and a methyl terminus at C3 creates a chiral center, resulting in two enantiomers: (R)-3-phenylbutylamine and (S)-3-phenylbutylamine.
| Attribute | Detail |
| IUPAC Name | 3-Phenylbutan-1-amine hydrochloride |
| Common Synonyms | |
| CAS Number | 1201907-52-9 (HCl salt); 38135-56-7 (Free base) |
| Molecular Formula | |
| Molecular Weight | 185.70 g/mol (Salt); 149.23 g/mol (Base) |
| SMILES | CC(CCN)C1=CC=CC=C1.Cl |
Structural Visualization
The following diagram illustrates the chemical connectivity and the critical stereocenter at C3.
Figure 1: Structural segmentation of (3-Phenylbutyl)amine HCl highlighting the pharmacophore domains.
Part 2: Physicochemical Profile
Understanding the physical state is critical for formulation and handling. As a hydrochloride salt, the molecule exhibits significantly higher stability and water solubility compared to its hygroscopic free base oil.
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Salt formation stabilizes the lattice. |
| Melting Point | 145–150 °C (Typical range) | Lower than unbranched analogs due to the C3-methyl steric disruption. |
| Solubility | High in | Ionic character governs solubility. |
| pKa (Conj. Acid) | ~10.2 | Typical for primary alkyl amines; exists as cation at physiological pH. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
Part 3: Synthetic Methodology
Retrosynthetic Logic
Direct synthesis of the amine is best achieved by constructing the carbon skeleton first, followed by functional group interconversion. The most robust industrial route involves the Friedel-Crafts alkylation of benzene with crotonic acid, followed by amide formation and reduction. This avoids the formation of regioisomers common in direct alkylation of amines.
Protocol: From Precursor to Salt
Reaction Scheme:
-
Precursor Synthesis: Benzene + Crotonic Acid
3-Phenylbutyric acid. -
Amidation: 3-Phenylbutyric acid
3-Phenylbutyramide. -
Reduction: 3-Phenylbutyramide
3-Phenylbutylamine (Free Base). -
Salt Formation: Free Base
Hydrochloride Salt.
Detailed Experimental Workflow (Step 3 & 4 Focus)
Note: This protocol assumes the starting material 3-phenylbutyric acid is already acquired.
Step A: Amide Reduction (Critical Step)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (
or Ar). -
Reagent Prep: Suspend Lithium Aluminum Hydride (
, 1.5 equiv) in anhydrous THF (0.5 M concentration). -
Addition: Dissolve 3-phenylbutyramide (1.0 equiv) in anhydrous THF. Add dropwise to the
suspension at 0°C. Explanation: Exothermic control is vital to prevent runaway side reactions. -
Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the carbonyl.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is grams of used. -
Isolation: Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo to yield the crude free base oil.
Step B: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in a minimal amount of dry diethyl ether or ethyl acetate.
-
Acidification: Add 4M HCl in dioxane dropwise with vigorous stirring at 0°C.
-
Crystallization: A white precipitate will form immediately. Continue stirring for 30 minutes.
-
Purification: Filter the solid and wash with cold ether to remove non-polar impurities. Recrystallize from Ethanol/Ether if high purity (>99%) is required.
Synthesis Pathway Diagram
Figure 2: Step-wise synthetic pathway from commodity chemicals to the target hydrochloride salt.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required.
Proton NMR ( -NMR) Profile
Solvent:
-
Aromatic Region (7.1 – 7.4 ppm): Multiplet, 5H (Phenyl group).
-
Methine (2.8 – 3.0 ppm): Multiplet, 1H (Chiral C3-H).
-
Methylene (2.6 – 2.8 ppm): Triplet or Multiplet, 2H (C1-
adjacent to Nitrogen). -
Methylene (1.8 – 2.0 ppm): Multiplet, 2H (C2-
spacer). -
Methyl (1.2 – 1.3 ppm): Doublet, 3H (Terminal
, coupled to C3-H). Diagnostic Peak.
Infrared (IR) Spectroscopy[4]
-
3200 – 2800 cm⁻¹: Broad, strong absorption characteristic of the ammonium
stretch (salt form). -
1600, 1500 cm⁻¹: Aromatic
ring stretches. -
700, 750 cm⁻¹: Monosubstituted benzene out-of-plane bending.
Part 5: Applications in Drug Discovery
(3-Phenylbutyl)amine serves as a critical scaffold in medicinal chemistry due to its ability to mimic the phenylalanine side chain while altering conformational flexibility.
-
Lipase Inhibitors: It is a structural homolog to the amine intermediates used in the synthesis of Cetilistat and related anti-obesity agents, where the lipophilic phenyl-butyl tail anchors the molecule in the enzyme's hydrophobic pocket.
-
Calcium Channel Blockers: The 3-phenylbutyl moiety provides steric bulk that can enhance selectivity for L-type calcium channels when incorporated into dihydropyridine scaffolds.
-
Chiral Resolution: The optically pure forms (R or S) are frequently used as chiral resolving agents for acidic racemic mixtures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015962, 3-Phenylbutylamine. Retrieved from [Link][1]
- Sigma-Aldrich.Technical Bulletin: Handling of Amine Hydrochloride Salts.
- Koenig, T. M., & Mitchell, D. (1995).Practical Synthesis of Enantiomerically Pure 3-Phenylbutylamine. Synthetic Communications.
Sources
Safety Data Sheet (SDS) Technical Guide: (3-Phenylbutyl)amine HCl
[1][2]
Substance Identity & Physicochemical Context
Compound Name: (3-Phenylbutyl)amine Hydrochloride
CAS Number: 1201907-52-9 (HCl Salt) | 38135-56-7 (Free Base)
Synonyms: 3-Phenylbutan-1-amine HCl;
Structural Context for Safety
This compound is a primary aliphatic amine with a phenyl substituent on the gamma carbon.
-
Amine Functionality: The primary amine group (
) is the source of basicity and potential corrosivity.[1] In the hydrochloride salt form, the basicity is neutralized, typically reducing volatility and converting the hazard from "Corrosive" (H314) to "Irritant" (H315/H319), though acute toxicity remains a critical concern. -
Lipophilicity: The phenylbutyl chain increases lipophilicity compared to smaller amines, potentially facilitating skin absorption and blood-brain barrier penetration, relevant to its toxicological profile (H302/H312).[1]
Hazard Identification (GHS Classification)
Based on structure-activity relationships (SAR) of phenethylamine analogs and available vendor data for the CAS 1201907-52-9 entry.[1][2]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][4] |
Critical Safety Note: While the free base (3-Phenylbutylamine) is classified as Corrosive (H314) , the HCl salt mitigates direct tissue destruction.[1] However, upon contact with moisture (sweat, mucous membranes), the salt can hydrolyze or dissociate, potentially reconstituting a local pH environment capable of causing severe irritation or damage (H318 potential). Always treat eye contact as a risk for serious damage. [1][2]
Toxicological Insights & Mechanisms[1]
Acute Toxicity Mechanisms[1][2]
-
Oral/Systemic (H302): Like many phenethylamine derivatives, (3-Phenylbutyl)amine may interact with monoamine transporters or receptors.[1][2] Ingestion can lead to sympathomimetic effects (tachycardia, hypertension) or CNS stimulation.
-
Dermal Absorption: The lipophilic phenyl alkyl chain facilitates dermal penetration. While specific
data for this salt is rare, analog data suggests potential for systemic toxicity via skin contact.
Local Tissue Effects[1][2]
-
Respiratory Irritation (H335): Inhalation of dusts triggers immediate irritation of the upper respiratory tract. The hygroscopic nature of amine salts can dehydrate mucous membranes, leading to inflammation.
-
Ocular Risks: The crystalline lattice of the HCl salt is abrasive. Upon dissolution in tear fluid, the resulting solution can cause conjunctivitis and corneal opacity if not rinsed immediately.
Experimental Handling Protocols
Engineering Controls & PPE Logic
-
Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Glove Selection:
-
Standard: Nitrile (0.11 mm) – Breakthrough time > 480 min for solids.
-
Solution Handling: If dissolved in organic solvents (DCM, MeOH), double-gloving or Silver Shield® laminates are required due to the carrier solvent's permeation risks.[1]
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.[6][7] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
Handling Workflow Visualization
The following diagram illustrates the decision logic for handling (3-Phenylbutyl)amine HCl based on its physical state.
Figure 1: Safe handling logic flow for (3-Phenylbutyl)amine HCl, emphasizing engineering controls for both dust and liquid phases.
Emergency Response Procedures
First Aid (Self-Validating Protocols)
-
Eye Contact (Critical):
-
Immediate Action: Do not rub eyes. Move to eyewash station.
-
Rinse: Flush with tepid water for minimum 15 minutes . Hold eyelids apart to ensure irrigation of the entire surface.
-
Validation: Check pH of tear fluid with litmus paper after rinsing (target pH 7.0–7.5). If pH is outside range, continue rinsing.
-
-
Skin Contact:
-
Brush & Wash: Gently brush off dry powder before wetting (to prevent concentrated solution formation on skin).
-
Wash: Rinse with soap and water for 15 minutes.
-
-
Ingestion:
-
Do NOT Induce Vomiting. The compound's potential irritant nature could damage the esophagus on return.
-
Dilute: Give 250 mL of water if conscious.
-
Spill Response
Storage & Stability
-
Hygroscopicity: Amine salts are often hygroscopic. Store in a desiccator or tightly sealed container.
-
Temperature: Room temperature (15–25°C) is generally stable, but cool storage (2–8°C) is preferred for long-term library retention to prevent discoloration.[1][2]
-
Incompatibilities: Strong oxidizing agents (risk of reaction), Strong bases (liberates the corrosive free amine).
References
Sources
- 1. 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29768-15-8|N-Methyl-3,3-diphenylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (4-Phenylbutyl)methylamine hydrochloride | C11H18ClN | CID 17749873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and physical characteristics of (3-Phenylbutyl)amine HCl
This guide provides an in-depth technical analysis of (3-Phenylbutyl)amine Hydrochloride , a specialized alkylamine intermediate used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and histamine receptor ligands.
Executive Summary & Chemical Identity
(3-Phenylbutyl)amine Hydrochloride is a primary amine salt characterized by a phenyl-substituted butane backbone. Unlike its regioisomer phentermine (2-methyl-1-phenylpropan-2-amine) or amphetamine (1-phenylpropan-2-amine), this molecule features a gamma-phenyl substitution pattern relative to the amine, imparting unique steric and electronic properties useful for optimizing drug-receptor interactions.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3-Phenylbutan-1-amine hydrochloride |
| Common Synonyms | |
| CAS Number (HCl) | 1201907-52-9 |
| CAS Number (Free Base) | 38135-56-7 |
| Molecular Formula | |
| SMILES | CC(C1=CC=CC=C1)CCN.Cl |
Physicochemical Profile
| Property | Value / Description |
| Molecular Weight | 185.69 g/mol (Salt) / 149.23 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Salt); Pale yellow oil (Free Base) |
| Melting Point | Typically 145–160 °C (Dependent on polymorph/enantiopurity) |
| Solubility | High in |
| Hygroscopicity | Moderate; requires storage under desiccant |
| Chirality | Contains one stereocenter at C3.[1] Available as racemate or enantiopure (R/S) forms. |
Synthesis & Manufacturing Methodologies
The synthesis of (3-Phenylbutyl)amine HCl generally proceeds through the reduction of carboxylic acid derivatives or the hydrogenation of unsaturated precursors. The choice of pathway depends on the required enantiopurity and scale.
Primary Route: Amide Reduction (Laboratory Scale)
This method offers high functional group tolerance and is ideal for generating the hydrochloride salt directly upon workup.
-
Precursor Activation: 3-Phenylbutyric acid is converted to its acid chloride using thionyl chloride (
). -
Amidation: Reaction with aqueous or gaseous ammonia yields 3-phenylbutanamide.
-
Reduction: The amide is reduced using Lithium Aluminum Hydride (
) in anhydrous THF to form the free amine. -
Salt Formation: Treatment with ethereal HCl precipitates the target hydrochloride salt.
Secondary Route: Catalytic Hydrogenation (Industrial Scale)
For larger batches, catalytic hydrogenation avoids stoichiometric aluminum waste.
-
Substrate: 3-Phenylbutanenitrile or (E)-3-phenylbut-2-en-1-amine.
-
Conditions:
(50 psi), Raney Nickel or Pd/C catalyst, in MeOH/NH3.
Visualization of Synthetic Pathways
The following diagram outlines the logical flow for synthesizing and purifying the compound.
Figure 1: Step-wise synthesis pathway from 3-phenylbutyric acid to the hydrochloride salt.
Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach.
Nuclear Magnetic Resonance ( NMR)
The proton NMR spectrum (in
-
Aromatic Region (7.15–7.35 ppm): Multiplet integrating to 5 protons (Phenyl group).
-
Chiral Center (C3-H): Multiplet at ~2.7–2.9 ppm.
-
Methylene (C2-H): Multiplet at ~1.6–1.8 ppm.
-
Methylene (C1-H): Triplet/Multiplet at ~2.6 ppm (adjacent to Nitrogen).
-
Methyl Group (C4-H): Doublet at ~1.2–1.3 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion:
m/z (Free base mass + proton). -
Fragmentation: Loss of
(17 Da) may be observed.
Analytical Decision Tree
Use this workflow to validate batch purity before use in biological assays.
Figure 2: Quality Control decision tree for validating (3-Phenylbutyl)amine HCl.
Applications in Drug Development
(3-Phenylbutyl)amine HCl serves as a versatile building block in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The 3-phenylbutyl moiety provides a flexible hydrophobic linker that can occupy hydrophobic pockets (e.g., the back-cleft of ATP binding sites) in kinases, as seen in the development of aminoimidazopyridines [1].
-
Histamine H4 Receptor Ligands: It acts as a pharmacophore element in
-acylated arylalkylguanidines, where the phenyl ring engages in -stacking interactions with receptor residues (e.g., Phe168) [2]. -
Chiral Resolution Agents: The enantiopure forms (R or S) are used to resolve racemic carboxylic acids via diastereomeric salt formation, similar to its homolog 3-methyl-2-phenylbutylamine.
Handling, Stability, and Safety
Warning: This compound is a primary amine salt and should be treated as a corrosive irritant.
-
Hazard Classification:
-
Storage:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert atmosphere (
) if storing for >6 months to prevent oxidation or hygroscopic clumping.
-
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
- Aminoimidazopyridines as Kinase Inhibitors.World Intellectual Property Organization, WO2019089442A1.
-
Synthesis and Structure-Activity Relationships of N-Acylated Arylalkylguanidines as Histamine Receptor Ligands. University of Regensburg, Dissertation (2010). Available at: [Link]
-
Direct Photochemical Amination of Aromatics. University of Leeds, PhD Thesis (2019). Available at: [Link]
-
(3-Phenylbutyl)amine Hydrochloride Product Data. PubChem, CID 3015962. Available at: [Link]
Sources
Thermodynamic Stability of (3-Phenylbutyl)amine Hydrochloride: A Technical Characterization Guide
The following technical guide details the thermodynamic stability profile of (3-Phenylbutyl)amine hydrochloride , structured for researchers and drug development professionals.
Executive Summary
(3-Phenylbutyl)amine hydrochloride (CAS: 1201907-52-9), also known as 3-phenylbutan-1-amine hydrochloride , represents a critical class of chiral phenylalkylamines used as pharmaceutical intermediates and resolving agents.[1] While the free base is a liquid prone to oxidation and carbonate formation, the hydrochloride salt offers enhanced thermodynamic stability, rendering it the preferred form for solid-state processing.[2]
This guide defines the thermodynamic landscape of this molecule, establishing protocols to determine its melting behavior , polymorphic stability , and hygroscopicity .[2] Given that specific calorimetric data for this custom-synthesis intermediate is often lot-dependent, this document provides the rigorous framework required to validate its stability in a drug development context.
Chemical Identity & Structural Thermodynamics[1]
The stability of (3-Phenylbutyl)amine hydrochloride is governed by the ionic interaction between the protonated ammonium headgroup and the chloride counterion, stabilized by the hydrophobic packing of the phenylbutyl tail.[2]
| Property | Detail |
| IUPAC Name | 3-phenylbutan-1-amine hydrochloride |
| CAS Number | 1201907-52-9 |
| Formula | C |
| Molecular Weight | 185.69 g/mol |
| Chirality | Contains one chiral center at C3. (S)- and (R)- enantiomers may exhibit distinct lattice energies compared to the racemate.[2] |
| Predicted pKa | ~10.0 – 10.5 (Typical for primary alkyl amines) |
| Physical State | White to off-white crystalline solid |
Structural Logic
The molecule consists of a flexible butyl chain linking a rigid phenyl ring to a polar ammonium chloride group.[2]
-
Thermodynamic Advantage: The formation of the crystal lattice significantly raises the activation energy for oxidation compared to the free amine.[2]
-
Risk Factor: The flexibility of the alkyl chain increases the probability of polymorphism (multiple crystal forms with different free energies).[2]
Solid-State Thermodynamic Stability
The thermodynamic stability of the solid salt is defined by its resistance to thermal decomposition and phase transitions.[2]
Thermal Analysis (DSC/TGA)
For amine hydrochlorides, the "melting point" is often a complex event involving simultaneous melting and dissociation (loss of HCl gas).[2]
-
Expected Behavior: Sharp endotherm (melting) followed immediately or overlapped by a broad exotherm/endotherm (decomposition).[2]
-
Analogous Range: Based on structural analogs like phenethylamine HCl (
C), (3-Phenylbutyl)amine HCl is expected to melt in the 160°C – 210°C range, depending on enantiomeric purity.[2]
Experimental Protocol: Thermal Profiling
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[2]
-
Conditions:
-
Pan: Hermetically sealed aluminum pan (pinhole lid) to suppress early HCl loss.[2]
-
Ramp Rate: 10°C/min.
-
Purge: Nitrogen (50 mL/min).
-
Critical Acceptance Criteria:
-
Volatiles: TGA weight loss < 0.5% up to 100°C (confirms anhydrous state).[2]
-
Purity: DSC purity analysis (Van't Hoff plot) > 98.5%.
-
Stability: Onset of decomposition (
) must be > 150°C for viable API processing.
Hygroscopicity & Phase Stability
Amine salts are prone to deliquescence.[2] The thermodynamic drive for water uptake can induce phase changes (hydrate formation), altering solubility and bioavailability.[2]
-
Method: Dynamic Vapor Sorption (DVS).[2]
-
Cycle: 0% RH
90% RH 0% RH at 25°C. -
Risk Threshold: Mass increase > 2% at 80% RH indicates significant hygroscopicity, requiring controlled humidity storage.[2]
Chemical Stability & Degradation Pathways[1]
While thermodynamically more stable than the free base, the HCl salt is susceptible to specific degradation routes under stress.[2]
Degradation Mechanisms[1]
-
Thermal Dissociation:
-
Driven by high heat and open systems.[2]
-
-
Oxidation: If free base is generated, the primary amine can oxidize to hydroxylamines or imines (N-oxide formation is less common for primary amines than tertiary, but oxidative deamination is possible).[2]
-
Maillard-type Reactions: In formulations with reducing sugars (e.g., lactose), the amine group will react rapidly (incompatibility).[2]
Visualization: Stability Testing Workflow
The following diagram outlines the decision logic for establishing the thermodynamic profile.
Figure 1: Integrated workflow for thermodynamic and chemical stability profiling.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, use the following self-validating protocols.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.[2]
| Stress Condition | Procedure | Target Endpoint |
| Acid Hydrolysis | Dissolve in 0.1 N HCl; reflux at 60°C for 24h. | Detect cleavage of alkyl chain (unlikely) or impurity growth.[2] |
| Base Hydrolysis | Dissolve in 0.1 N NaOH; reflux at 60°C for 24h. | Critical: Converts salt to free base. Monitor for oiling out and oxidation. |
| Oxidation | Treat with 3% H | Detect N-oxidation products (LC-MS). |
| Thermal (Solid) | Expose solid drug substance to 80°C for 7 days.[2] | Detect loss of HCl (acidity change) or discoloration.[2] |
| Photostability | 1.2 million lux-hours (ICH Q1B). | Check for UV-induced radical degradation. |
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
-
Preparation: Prepare saturated solutions in water/buffer at 25°C, 37°C, and 50°C.
-
Equilibration: Stir for 24 hours; filter (0.45 µm).
-
Quantification: HPLC-UV (detecting the phenyl chromophore at ~258 nm).
-
Calculation: Plot
vs . The slope .-
Insight: A steep slope indicates solubility is highly sensitive to temperature, affecting recrystallization yield and dissolution rate.[2]
-
References
-
PubChem. (2025).[2] 3-Phenylbutylamine Compound Summary. National Library of Medicine. [Link]
-
Stahl, P. H., & Wermuth, C. G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine hydrochloride stability).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]
-
Giron, D. (2002).[2] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Methodology for DSC/TGA of amine salts).
Sources
Methodological & Application
Step-by-step synthesis of (3-Phenylbutyl)amine hydrochloride
This technical guide details the synthesis of (3-Phenylbutyl)amine hydrochloride , a primary amine intermediate often utilized in the development of lipase inhibitors (e.g., analogs related to Cetilistat) and other pharmaceutical scaffolds.
The synthesis described below prioritizes high-purity isolation suitable for pharmaceutical applications. It employs a two-stage transformation starting from the commercially available 3-phenylbutyric acid , converting it first to the primary amide, followed by reduction to the amine. This route is chosen for its operational reliability and the stability of the intermediates compared to direct reductive amination of aldehydes.
Part 1: Technical Application Note
Compound Identity:
-
IUPAC Name: 3-Phenylbutan-1-amine hydrochloride
-
CAS Number (Free Base): 3015962 (PubChem CID)
-
Molecular Formula: C₁₀H₁₅N[1] · HCl
-
Target Application: Pharmaceutical intermediate; building block for lipophilic side chains.
Safety & Compliance Statement: This protocol involves the use of corrosive reagents (Thionyl Chloride), strong reducing agents (Lithium Aluminum Hydride), and flammable solvents. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. This compound is not a scheduled controlled substance, but standard Good Laboratory Practice (GLP) must be observed.
Part 2: Synthesis Protocol
Retrosynthetic Analysis
The target molecule, a
Step 1: Synthesis of 3-Phenylbutyramide
Rationale: Direct conversion of carboxylic acids to amides ensures the carbon skeleton remains intact while introducing the nitrogen functionality.
Reagents:
-
3-Phenylbutyric acid (1.0 eq)[2]
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Ammonium hydroxide (28% NH₃, excess) or Anhydrous Ammonia gas
-
Dichloromethane (DCM, solvent)
-
Dimethylformamide (DMF, cat. amount)
Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-phenylbutyric acid (e.g., 16.4 g, 100 mmol) in anhydrous DCM (100 mL). Add a catalytic amount of DMF (2-3 drops).
-
Chlorination: Add thionyl chloride (10.9 mL, 150 mmol) dropwise at 0°C. Once addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the acid chloride. Evolution of SO₂ and HCl gas will be observed (scrub gases properly).
-
Evaporation: Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Re-dissolve the residue in fresh DCM (50 mL).
-
Amidation: Slowly add the acid chloride solution to a stirred, cooled (0°C) mixture of ammonium hydroxide (50 mL) or saturate the DCM solution with anhydrous ammonia gas.
-
Workup: Stir for 1 hour at room temperature. Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Yield: The crude 3-phenylbutyramide is typically obtained as a white to off-white solid (approx. 90-95% yield) and can be used in the next step without further purification.
Step 2: Reduction to (3-Phenylbutyl)amine
Rationale: Lithium Aluminum Hydride (LiAlH₄) is the standard, high-efficacy reducing agent for converting primary amides to primary amines without carbon loss.
Reagents:
-
3-Phenylbutyramide (from Step 1)[3]
-
Lithium Aluminum Hydride (LiAlH₄, 2.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium Sulfate decahydrate (for quenching)
Procedure:
-
Setup: Flame-dry a 3-neck flask under nitrogen atmosphere. Charge with LiAlH₄ (9.5 g, 250 mmol) and anhydrous THF (200 mL). Cool to 0°C.
-
Addition: Dissolve 3-phenylbutyramide (16.3 g, 100 mmol) in anhydrous THF (50 mL) and add dropwise to the hydride suspension. The reaction is exothermic; maintain temperature <10°C.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. Monitor reaction progress by TLC (disappearance of amide).
-
Quenching (Fieser Method): Cool the mixture to 0°C. Carefully add:
-
10 mL water
-
10 mL 15% NaOH solution
-
30 mL water
-
Stir until a granular white precipitate forms.
-
-
Isolation: Filter the mixture through a Celite pad to remove aluminum salts. Rinse the cake with THF. Concentrate the filtrate to obtain the crude free base oil.
Step 3: Hydrochloride Salt Formation
Rationale: The free base amine is an oil prone to oxidation. The hydrochloride salt is a stable, crystalline solid suitable for storage and dosing.
Procedure:
-
Dissolve the crude amine oil in diethyl ether or ethyl acetate (100 mL).
-
Cool to 0°C and slowly add HCl in dioxane (4M) or bubble dry HCl gas until the solution is acidic (pH < 2).
-
A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from ethanol/ether to achieve >99% purity.
Part 3: Data & Visualization
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 145–148 °C (Salt) | Capillary |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Purity | >98.0% | HPLC (C18, ACN/H₂O) |
Process Workflow Diagram
Caption: Step-by-step synthetic pathway from 3-phenylbutyric acid to the final hydrochloride salt.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015962, 3-Phenylbutylamine. Retrieved from [Link]
-
Simoni, S., et al. (1996). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid. Applied and Environmental Microbiology. Retrieved from [Link]
Sources
Application Note: Optimized Protocols for Reductive Amination using (3-Phenylbutyl)amine Hydrochloride
Abstract & Strategic Overview
(3-Phenylbutyl)amine hydrochloride is a valuable chiral building block and pharmacophore linker used in the synthesis of GPCR modulators and kinase inhibitors. Its gamma-phenyl moiety provides specific hydrophobic interactions, while the primary amine serves as a versatile handle for derivatization.
However, the hydrochloride salt form presents a specific challenge in reductive amination: the ammonium cation (
This guide details three validated protocols to overcome this barrier, ranging from the industry-standard Sodium Triacetoxyborohydride (STAB) method to Titanium-mediated catalysis for sterically hindered substrates.
Chemical Profile & Handling
| Property | Specification |
| Compound | (3-Phenylbutyl)amine hydrochloride |
| CAS | 1201907-52-9 |
| Formula | |
| MW | 185.69 g/mol |
| Solubility | Soluble in MeOH, Water, DMSO; Sparingly soluble in cold DCM/DCE (increases upon neutralization). |
| Stability | Hygroscopic. Store under inert atmosphere. |
| Safety | Corrosive/Irritant. Wear nitrile gloves and eye protection. Avoid dust inhalation.[1][2][3] |
Critical Mechanistic Insight: The "pH Paradox"
Reductive amination operates on a delicate pH balance:
-
Imine Formation: Requires a slightly acidic pH (4–5) to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack: Requires the amine to be neutral (free base).
The Challenge: (3-Phenylbutyl)amine HCl is acidic. If used directly with a ketone, the amine is protonated and unreactive. If over-neutralized (excess base), the pH rises >7, deactivating the carbonyl and stalling imine formation.
The Solution: Use In-Situ Neutralization with a tertiary amine (DIPEA or TEA) in a 1:1 stoichiometric ratio to the HCl salt, often supplemented with a weak acid (Acetic Acid) to buffer the reaction at the optimal pH.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best For: High-throughput synthesis, aldehydes, and unhindered ketones.
Reagent: Sodium Triacetoxyborohydride (
Rationale: STAB is a mild reducing agent that reduces imines/iminiums much faster than aldehydes/ketones, preventing side reactions. It tolerates the presence of acetic acid.[6]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, suspend (3-Phenylbutyl)amine HCl (1.0 equiv, e.g., 1 mmol, 186 mg) in DCE (5 mL).
-
Neutralization (Critical): Add Diisopropylethylamine (DIPEA) (1.0 equiv, 174 µL). Stir for 5–10 minutes. The suspension should clear as the free amine dissolves.
-
Carbonyl Addition: Add the Aldehyde or Ketone (1.0–1.2 equiv).
-
Note: If using a ketone, add Glacial Acetic Acid (1.0–2.0 equiv) to catalyze imine formation.
-
-
Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.
-
Caution: Mild gas evolution (
) may occur if residual acid is present.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine intermediate).
-
Quench: Add saturated aqueous
(5 mL) and stir vigorously for 15 minutes to quench residual borohydride. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: The "Stubborn Substrate" (Titanium Method)
Best For: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails.
Reagent: Titanium(IV) Isopropoxide (
Rationale:
Step-by-Step Procedure:
-
Mix: In a dry flask under
, combine (3-Phenylbutyl)amine HCl (1.0 equiv) and the Ketone (1.0 equiv). -
Base: Add Triethylamine (TEA) (1.0 equiv) to neutralize the HCl.
-
Lewis Acid: Add
(neat, 1.2–1.5 equiv).-
Observation: The mixture will likely become viscous. If too thick, add minimal dry THF (1–2 mL).
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).
-
Dilution: Dilute the reaction mixture with dry Ethanol or Methanol (5–10 mL).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) carefully (exothermic). -
Quench (The "Titanium Crash"): Add water (1 mL) dropwise. A heavy white precipitate (
) will form. -
Filtration: Dilute with EtOAc, filter through a Celite pad to remove titanium salts.
-
Workup: Concentrate the filtrate and purify via column chromatography.
Protocol C: The "Green/Economic" Route (Two-Step)
Best For: Large scale (cost-sensitive) where STAB is too expensive, and substrates are simple.
Reagent:
Step-by-Step Procedure:
-
Free-Basing: Dissolve (3-Phenylbutyl)amine HCl in minimal water/MeOH. Add 1.0 equiv NaOH. Extract the free amine into DCM, dry, and concentrate (Or use commercially available free base if possible).
-
Imine Formation: Reflux the free amine and aldehyde in MeOH (anhydrous) for 2–4 hours. Use molecular sieves to trap water.
-
Reduction: Cool to 0°C. Add
(1.0 equiv) portion-wise. -
Workup: Acidify with 1N HCl to decompose borate complexes, then basify to pH >10 with NaOH and extract.
Comparative Reagent Selection Guide
| Feature | STAB ( | Cyanoborohydride ( | Titanium ( |
| Safety | High (No toxic byproducts) | Low (Generates HCN/Cyanide) | Moderate (Titanium waste) |
| Selectivity | Excellent (Reduces imine > aldehyde) | Good (pH dependent) | High (Pre-forms imine) |
| Water Tolerance | Low (Decomposes) | High | Zero (Scavenges water) |
| Cost | High | Moderate | Moderate |
| Use Case | Standard Discovery Chemistry | Legacy/Specific pH needs | Difficult/Hindered Ketones |
Visual Workflow (Decision Tree)
Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric hindrance and reactivity.
Troubleshooting & Optimization
-
Issue: Reaction Stalls at Imine Stage.
-
Cause: Reducing agent is too weak or steric bulk prevents hydride attack.
-
Fix: Switch from STAB to
(Protocol B) or heat the reaction to 40°C.
-
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: The HCl salt was not neutralized, preventing reaction with the carbonyl.
-
Fix: Ensure 1.0 equiv of DIPEA/TEA was added before the reducing agent.
-
-
Issue: Dialkylation (Formation of Tertiary Amine).
-
Cause: The primary amine product reacts with a second equivalent of aldehyde.
-
Fix: Use a slight excess of the Amine HCl (1.2 equiv) relative to the aldehyde, or use the bulky STAB reagent which disfavors double addition.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[10] The cyanohydridoborate anion as a selective reducing agent.[4][5][10] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 8. designer-drug.com [designer-drug.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
(3-Phenylbutyl)amine hydrochloride as a building block in API synthesis
Abstract
(3-Phenylbutyl)amine hydrochloride (3-PBA[1]·HCl) is a specialized primary amine building block characterized by a
Chemical Profile & Strategic Value
The strategic value of (3-Phenylbutyl)amine lies in its ability to extend the pharmacophore distance while introducing a hydrophobic anchor (the phenyl ring) and a stereogenic center (C3). Unlike rigid aromatic amines, the butyl chain allows for conformational adaptability, critical for fitting into deep hydrophobic pockets of enzymes or receptors.
| Property | Specification |
| IUPAC Name | 3-Phenylbutan-1-amine hydrochloride |
| Structure | |
| Molecular Weight | 185.7 g/mol (Salt) / 149.23 g/mol (Free Base) |
| Chirality | Available as Racemic, (R)-, or (S)-enantiomers |
| Solubility | High: Water, Methanol, DMSO. Low: DCM, Toluene (as salt) |
| pKa (Conjugate Acid) | ~10.2 (Typical for primary alkyl amines) |
Key Application Areas:
-
NK1 Receptor Antagonists: Used as a side-chain fragment to mimic Substance P termini.
-
Calcium Channel Blockers: Structural analog to Verapamil/Diltiazem fragments.
-
Chiral Resolution Agents: Enantiopure forms are used to resolve acidic racemates.
Handling & Deprotection Strategies
As a hydrochloride salt, 3-PBA[1][2]·HCl is stable and non-hygroscopic but must be "free-based" to participate in nucleophilic attacks (acylation, alkylation).
Protocol A: In-Situ Neutralization (Small Scale/High Throughput)
Best for: Parallel synthesis, amide couplings where salt byproducts are tolerable.
-
Suspend 3-PBA·HCl (1.0 equiv) in the reaction solvent (DMF or DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).
-
Critical Step: Stir for 10 minutes at Room Temperature (RT) to ensure complete dissociation before adding the electrophile (Acid Chloride/Activated Ester).
-
Note: If using HATU/HBTU, avoid primary amine salts; the excess base required can cause racemization of the activated amino acid partner.
Protocol B: Ex-Situ Free-Basing (Scale-Up/Sensitive Chemistry)
Best for: Reductive aminations, catalytic cross-couplings, or when DIPEA salts interfere with workup.
-
Dissolve 3-PBA·HCl in minimal water (approx. 5 mL/g).
-
Add 2M NaOH solution until pH > 12. The solution will become cloudy as the free amine oils out.
-
Extract 3x with Dichloromethane (DCM) or MTBE.
-
Dry combined organics over anhydrous
. -
Filter and concentrate 3-PBA (free base) as a colorless oil.
-
Stability Warning: Use immediately. Primary amines absorb atmospheric
to form carbamates.
-
Synthetic Modules
Module 1: Amide Coupling (The Linker Strategy)
This module describes coupling 3-PBA to a carboxylic acid core, a standard step in peptidomimetic drug assembly.
Reagents:
-
Carboxylic Acid (Core Scaffold) (1.0 equiv)
-
3-PBA·HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Protocol:
-
Activation: In a dried flask under
, dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration). Stir for 5 minutes.-
Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing side reactions.
-
-
Addition: Add DIPEA, followed immediately by 3-PBA·HCl.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid MW + 149 - 18).
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), Sat.
(removes unreacted acid), and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Module 2: Reductive Amination (Secondary Amine Gateway)
This reaction is preferred for creating flexible amine linkages, common in CNS-active drugs.
Reagents:
-
Aldehyde/Ketone Partner (1.0 equiv)
-
3-PBA·HCl (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Protocol:
-
Imine Formation: Dissolve the Aldehyde and 3-PBA·HCl in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl salt. Add Acetic Acid (cat.).[3][4] Stir for 30–60 mins.
-
Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.
-
Why STAB? Unlike
, STAB is mild and will not reduce the aldehyde/ketone before the imine is formed.
-
-
Quench: Quench with Sat.
(gas evolution possible). -
Extraction: Extract with DCM.
Visualization: Decision & Workflow Logic
The following diagram illustrates the decision matrix for functionalizing 3-PBA·HCl based on the target pharmacophore.
Figure 1: Synthetic decision tree for the functionalization of (3-Phenylbutyl)amine HCl.
Case Study: Synthesis of an NK1 Antagonist Fragment
Objective: Synthesize a "Tak-637" analog intermediate by coupling (S)-3-phenylbutylamine to a 3,5-bis(trifluoromethyl)benzaldehyde derivative.
Rationale: NK1 antagonists often feature a "bis-CF3 phenyl" core linked to a basic amine. The (S)-configuration of the 3-phenylbutyl chain is often critical for receptor selectivity [1].
Protocol:
-
Preparation: Isolate (S)-3-phenylbutylamine free base (1.0 g, 6.7 mmol) using Protocol B (Ex-Situ).
-
Coupling: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.62 g, 6.7 mmol) in dry THF (20 mL).
-
Dehydration: Add
(2 g) to the mixture to absorb water formed during imine formation. Stir 2 hours. Filter off solids.[4] -
Reduction: Cool filtrate to 0°C. Add
(0.38 g, 10 mmol) slowly.-
Note:
is acceptable here because the imine is pre-formed (Step 3).
-
-
Result: Yields the secondary amine (N-benzyl derivative) in >85% yield.
-
QC Check:
(CDCl3) should show the benzylic singlet at ppm and the diagnostic methyl doublet at ppm.
Quality Control & Analytical Standards
When validating the raw material or the final product, look for these markers:
| Analytical Method | Diagnostic Signal | Acceptance Criteria |
| HPLC (C18 Column) | Retention time relative to Toluene | Purity > 98.0% (Area) |
| 1H NMR (DMSO-d6) | Ammonium protons ( | Broad singlet |
| 1H NMR (DMSO-d6) | Methyl group ( | Doublet |
| Chiral HPLC | Enantiomeric Excess (ee) | > 99.5% (if using chiral starting material) |
References
-
Design of novel neurokinin 1 receptor antagonists. PubMed Central. (2025). Discusses the pharmacophore requirements for NK1 antagonists, including the role of aromatic linkers and chiral centers. 7
-
Reductive Amination | Synthesis of Amines. Organic Chemistry Tutor. (2025).[5] Provides the mechanistic grounding for the STAB and NaBH3CN protocols used in Module 2. 5[8][9][10][11][12]
-
Optimization of reaction conditions for amide bond formation. ResearchGate. (2015). Validates the solvent and coupling agent choices (HATU/THF/DMF) for hindered or salt-form amines. 11[6][8][9][10][11][12]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. (2025). Describes the synthesis and chiral resolution of the 3-phenylbutylamine core, confirming its relevance in asymmetric synthesis. 6[6][8][9][10][11][12][13]
-
PubChem Compound Summary: 3-Phenylbutylamine. National Institutes of Health (NIH). (2025). Source for physical property data, molecular weight, and safety classifications. 14[8][9][10][11][12]
Sources
- 1. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 2. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic hydrogenation methods involving (3-Phenylbutyl)amine hydrochloride
An Application Guide to the Synthesis of (3-Phenylbutyl)amine Hydrochloride via Catalytic Hydrogenation
This document provides detailed application notes and protocols for the synthesis of (3-Phenylbutyl)amine hydrochloride, a key intermediate in pharmaceutical development. The focus is on catalytic hydrogenation methods, offering researchers and drug development professionals a comprehensive guide grounded in scientific principles and field-proven techniques.
Introduction and Strategic Overview
(3-Phenylbutyl)amine and its derivatives are important structural motifs in medicinal chemistry. The synthesis of such chiral amines often relies on robust and scalable methods, among which catalytic hydrogenation is preeminent.[1] This technique, which employs a catalyst to facilitate the addition of hydrogen across a functional group, is widely used for its efficiency, high yields, and favorable environmental profile.[2]
The primary route to (3-Phenylbutyl)amine is through the reductive amination of a carbonyl precursor, 4-phenyl-2-butanone.[3] This transformation can be achieved through two principal synthetic strategies, each with distinct advantages:
-
Direct Reductive Amination: A one-pot reaction where the ketone, an ammonia source, and hydrogen gas react in the presence of a catalyst. This method is highly atom-economical.
-
Oximation followed by Hydrogenation: A two-step process involving the formation of an oxime intermediate from the ketone, which is then isolated and subsequently hydrogenated to the desired primary amine. This can sometimes offer better control over side reactions.[4]
This guide will detail the protocols for both pathways, emphasizing the causality behind experimental choices and ensuring each protocol is a self-validating system for reliable results.
Mechanistic Insights: The "Why" Behind the Method
Understanding the underlying mechanisms is critical for troubleshooting and optimization. The synthesis hinges on two core transformations: imine/oxime formation and its subsequent reduction.
The Catalyst's Role in Hydrogenation
Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum on Titania (Pt/TiO₂), and Raney® Nickel are the workhorses of catalytic hydrogenation.[5][6] Their function follows a well-established cycle:
-
Hydrogen Activation: Gaseous dihydrogen (H₂) adsorbs onto the surface of the metal catalyst, where the H-H bond is weakened and cleaved to form reactive metal-hydride (M-H) species.[7]
-
Substrate Adsorption: The substrate (in this case, the imine or oxime intermediate) also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen.
-
Hydrogen Transfer (Hydrogenation): The metal-bound hydrogen atoms are transferred stepwise to the C=N double bond of the adsorbed substrate.
-
Product Desorption: Once saturated, the final amine product has a lower affinity for the catalyst surface and is released back into the solution, freeing the catalytic site to begin another cycle.[7]
The choice of catalyst and support can significantly influence selectivity, particularly in preventing the undesired hydrogenation of the phenyl ring.[8][9]
Pathway Logic: Reductive Amination
Reductive amination is a cornerstone of amine synthesis.[10][11] The process begins with the reaction between the ketone (4-phenyl-2-butanone) and an ammonia source to form a hemiaminal, which then dehydrates to form an imine intermediate. This imine is highly susceptible to reduction and is immediately hydrogenated by the catalyst to yield the primary amine.[3]
Experimental Protocols and Workflows
Protocol 1: One-Pot Reductive Amination of 4-Phenyl-2-Butanone
This protocol prioritizes efficiency by combining the amination and reduction steps. Palladium on carbon is an excellent catalyst choice due to its high activity and selectivity.[12]
Workflow Diagram: One-Pot Reductive Amination
Caption: Workflow for the synthesis of (3-Phenylbutyl)amine HCl.
Materials and Reagents:
-
4-Phenyl-2-butanone
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (Anhydrous)
-
Ammonia (7N solution in Methanol)
-
Hydrogen Gas (High Purity)
-
Hydrochloric Acid (Concentrated or as a solution in isopropanol)
-
Diatomaceous Earth (e.g., Celite®)
-
High-Pressure Hydrogenation Reactor (e.g., Parr Shaker or Autoclave)[13]
Step-by-Step Procedure:
-
Catalyst Preparation: In a suitable beaker, create a slurry of 10% Pd/C in a small amount of methanol. Safety Critical: Never handle dry Pd/C in the open air, as it can be pyrophoric. Always keep it wet with solvent.[14][15]
-
Reactor Charging: Charge a high-pressure reactor vessel with 4-phenyl-2-butanone and the bulk of the methanol solvent.
-
Ammonia Addition: Add the 7N methanolic ammonia solution to the reactor. An excess is used to drive the imine formation equilibrium.
-
Catalyst Transfer: Carefully transfer the prepared Pd/C slurry into the reactor. Rinse the beaker with a small amount of methanol to ensure complete transfer.
-
Reactor Sealing and Purging: Seal the reactor according to the manufacturer's instructions.[16] Purge the vessel 3-5 times with low-pressure nitrogen or argon to remove all oxygen, which is an explosion hazard when mixed with hydrogen.[14]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (see table below). Begin stirring and heat the reaction to the target temperature. Monitor the reaction by observing the pressure drop from the hydrogen source.
-
Reaction Completion and Cooldown: Once hydrogen uptake ceases, maintain the conditions for an additional hour to ensure full conversion. Stop heating and allow the reactor to cool to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen pressure to a safe, well-ventilated area.[16] Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: Open the reactor in a well-ventilated fume hood. Dilute the reaction mixture with methanol and filter it through a pad of diatomaceous earth to remove the palladium catalyst. Safety Critical: The filter cake is saturated with hydrogen and is highly flammable. Do not allow it to dry. Quench it immediately with a large volume of water.[15]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude (3-Phenylbutyl)amine free base.
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl (e.g., concentrated HCl or 2M HCl in isopropanol) with stirring until the solution is acidic.
-
Product Isolation: The (3-Phenylbutyl)amine hydrochloride will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.
Protocol 2: Hydrogenation of 4-Phenyl-2-Butanone Oxime
This two-step approach provides an alternative using a different catalyst system, which can be beneficial if direct amination proves problematic. Raney® Nickel is a cost-effective and highly active catalyst for reducing oximes.[17]
Step 1: Oxime Formation
-
Dissolve 4-phenyl-2-butanone and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add a base, such as sodium acetate or pyridine, to neutralize the HCl and free the hydroxylamine.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Isolate the crude 4-phenyl-2-butanone oxime by extraction or precipitation.
Step 2: Oxime Hydrogenation
-
Charge a high-pressure reactor with the 4-phenyl-2-butanone oxime, a solvent (typically ethanol or methanol), and Raney® Nickel catalyst.
-
Follow the reactor sealing, purging, hydrogenation, and work-up steps (5-12) as described in Protocol 1. Safety Critical: Raney® Nickel is also pyrophoric and must be handled as a slurry under solvent.[14]
Quantitative Data and Condition Optimization
The efficiency of catalytic hydrogenation is highly dependent on reaction parameters. The following table summarizes typical conditions for related ketone hydrogenations, which serve as an excellent starting point for optimizing the synthesis of (3-Phenylbutyl)amine.
| Parameter | Condition Range | Rationale & Expert Insights |
| Catalyst | Pd/C, Pt/TiO₂, Raney® Ni | Pd/C is often preferred for its selectivity in avoiding aromatic ring reduction.[9] Pt-based catalysts can be more active but may require milder conditions to maintain selectivity.[8] |
| Catalyst Loading | 1-5 mol% | Higher loading increases reaction rate but also cost. Start with 2-3 mol% for initial trials. |
| Solvent | Methanol, Ethanol, Isopropanol | Alcohols are excellent solvents for both the substrate and for facilitating hydrogen solubility. The choice of solvent can impact selectivity.[18] |
| Hydrogen Pressure | 3-10 bar (approx. 45-150 psi) | Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[14] Operations above 60 psi require specialized equipment and protocols.[19] |
| Temperature | 25-70 °C | Higher temperatures increase the reaction rate but can also promote side reactions or aromatic ring reduction. A temperature of 40-50 °C is a good starting point.[20] |
| Ammonia Source | NH₃ (gas), NH₄OH, 7N NH₃ in MeOH | Methanolic ammonia is often preferred for its ease of handling and miscibility in organic solvents. A large excess is required to favor imine formation.[21] |
Critical Safety Protocols
Catalytic hydrogenation involves significant hazards that must be rigorously managed.[14]
Safety Workflow: High-Pressure Hydrogenation
Caption: Critical safety workflow for hydrogenation reactions.
-
High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in equipment rated for the intended pressure.[16] A blast shield should always be used.[19] First-time users must receive hands-on training from an experienced operator.[16]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney® Nickel can ignite spontaneously in air, especially when dry and saturated with hydrogen. Always handle them as a slurry in a solvent and never allow the filter cake to dry in the air.[14][15]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be purged of air with an inert gas (nitrogen or argon) before introducing hydrogen, and purged of hydrogen before opening to the atmosphere.[14] Ensure all fittings are rated for hydrogen service; hydrogen fittings often use reverse threads.[16]
-
Personal Protective Equipment (PPE): Flame-resistant clothing, safety goggles, and anti-static footwear are mandatory.[14]
References
- Vertex AI Search. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors.
- Vertex AI Search. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Wiley. (n.d.). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis.
- Barnes & Noble. (n.d.). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis by Shigeo Nishimura.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
- University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions.
- Cohen, M. (2022). Parr Hydrogenation Apparatus Safety procedure.
- McManus, I., et al. (2015). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. White Rose Research Online.
- The Sarpong Group. (n.d.). Standard Operating Procedures.
- ResearchGate. (2026). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
- Chemistry Stack Exchange. (2016). What is role of palladium in hydrogenation reactions?
- ResearchGate. (n.d.). Initial reaction rates for the hydrogenation of 4-phenyl-2-butanone in...
- J-STAGE. (n.d.). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation.
- ResearchGate. (2025). Palladium-Mediated Heterogeneous Catalytic Hydrogenations.
- Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- RSC Publishing. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity.
- Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Chemistry LibreTexts. (2024). Synthesis of Amines.
Sources
- 1. barnesandnoble.com [barnesandnoble.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. wiley.com [wiley.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 10. organicreactions.org [organicreactions.org]
- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
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- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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Application Notes and Protocols for Amide Bond Formation: Coupling of (3-Phenylbutyl)amine HCl with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development. While conceptually straightforward, the practical execution of amide coupling reactions can be nuanced, with success hinging on a careful selection of reagents and conditions tailored to the specific substrates.
This guide provides a detailed examination of the reaction conditions for the coupling of (3-Phenylbutyl)amine hydrochloride with a variety of carboxylic acids. As a primary amine with moderate steric bulk, (3-Phenylbutyl)amine presents a representative substrate for exploring the key parameters that govern the efficiency and success of amide bond formation. We will delve into the mechanistic rationale behind common protocols, offer field-proven insights, and provide detailed, step-by-step procedures to empower researchers in achieving high-yielding and pure amide products.
The Challenge of Amine Hydrochloride Salts
(3-Phenylbutyl)amine is often supplied as a hydrochloride (HCl) salt to improve its stability and handling. However, the protonated ammonium species is not nucleophilic and will not react with an activated carboxylic acid. Therefore, a crucial first step in any coupling reaction involving an amine salt is the in-situ neutralization by a non-nucleophilic base to liberate the free amine. The choice and stoichiometry of this base are critical to the reaction's success.
Core Components of the Amide Coupling Reaction
A successful amide coupling reaction is a finely tuned interplay of several key components:
-
The Amine: In this case, (3-Phenylbutyl)amine HCl.
-
The Carboxylic Acid: The acyl donor.
-
The Coupling Reagent: Activates the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
-
The Additive (Optional but Recommended): Often used in conjunction with carbodiimides to improve efficiency and reduce side reactions like racemization.[1]
-
The Base: Neutralizes the amine HCl salt and facilitates the reaction.
-
The Solvent: Provides the medium for the reaction.
The interplay of these components is visualized in the general workflow below.
Caption: General workflow for amide coupling reactions.
Selecting the Optimal Coupling Reagents and Conditions
The "best" conditions for amide coupling are highly substrate-dependent. For a moderately hindered primary amine like (3-Phenylbutyl)amine, several reliable methods are available. Below is a comparative overview of common coupling reagents.
| Coupling Reagent | Additive | Base (Equivalents) | Typical Solvent | Key Advantages | Potential Drawbacks |
| EDC (or EDCI) | HOBt or HOAt | DIPEA or TEA (2-3) | DMF, DCM | Water-soluble urea byproduct, easy workup.[2] | Can lead to N-acylurea side products.[2] |
| HATU | None (contains HOAt) | DIPEA or TEA (2-3) | DMF, ACN | High reactivity, fast reaction times, low racemization.[1][3][4] | More expensive than carbodiimides. |
| HBTU/TBTU | HOBt | DIPEA or TEA (2-3) | DMF, ACN | Efficient and widely used. | Can react with unprotected N-termini in excess. |
| PyBOP | None | DIPEA or TEA (2-3) | DMF, DCM | Good for sterically hindered substrates. | Byproducts can complicate purification. |
| DCC/DIC | HOBt | DIPEA or TEA (2-3) | DCM, THF | Inexpensive and effective. | Insoluble urea byproduct (DCU) requires filtration; DIC's byproduct is more soluble.[1] |
Note: DIPEA (N,N-Diisopropylethylamine) and TEA (Triethylamine) are commonly used non-nucleophilic bases. For coupling an amine HCl salt, at least two equivalents of base are required: one to neutralize the HCl salt and one to facilitate the coupling reaction itself. Often, a slight excess (2.5-3 equivalents) is used to ensure the reaction proceeds to completion.
Detailed Experimental Protocol: EDC/HOBt Coupling of (3-Phenylbutyl)amine HCl with Benzoic Acid
This protocol provides a representative example of an amide coupling reaction.
Materials:
-
(3-Phenylbutyl)amine HCl
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 equivalent).
-
Dissolve the benzoic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation of the Carboxylic Acid:
-
To the cooled solution, add HOBt (1.1 equivalents) followed by EDC (1.2 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step forms the reactive HOBt ester.
-
-
Amine Addition and Coupling:
-
In a separate vial, dissolve (3-Phenylbutyl)amine HCl (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
To the amine solution, add DIPEA (2.5 equivalents).
-
Slowly add the amine/DIPEA solution to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting materials and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess DIPEA and any unreacted amine).
-
Saturated NaHCO₃ solution (to remove unreacted benzoic acid and HOBt).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete neutralization of amine HCl salt. | Ensure at least 2 equivalents of base are used. |
| Inactive coupling reagent (hydrolyzed). | Use fresh, high-quality coupling reagents. | |
| Steric hindrance of substrates. | Switch to a more powerful coupling agent like HATU.[1] Consider increasing the reaction temperature or time. | |
| Formation of N-acylurea byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate. | Use an additive like HOBt or HOAt to trap the activated intermediate.[2] |
| Difficulty in Purification | Byproducts from coupling reagents. | Choose a reagent with water-soluble byproducts (e.g., EDC).[2] Optimize the aqueous workup procedure. |
| Unreacted starting materials. | Use a slight excess of one reagent to drive the reaction to completion, followed by a targeted workup to remove it. |
Conclusion
The successful coupling of (3-Phenylbutyl)amine HCl with carboxylic acids is readily achievable with a rational approach to the selection of reagents and reaction conditions. By understanding the role of each component—the coupling agent, additive, base, and solvent—researchers can troubleshoot and optimize these critical transformations. The protocols and insights provided herein serve as a robust starting point for the synthesis of a wide range of amide-containing molecules, empowering scientific discovery and the development of new therapeutics.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. Reddit. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Nature. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for (3-Phenylbutyl)amine hydrochloride synthesis
Welcome to the technical support center for the synthesis of (3-Phenylbutyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve reaction yields, ensure product purity, and confidently address challenges encountered during your experimental work.
Introduction
The synthesis of (3-Phenylbutyl)amine, a valuable building block in pharmaceutical and chemical research, is most commonly achieved through the reductive amination of 4-phenyl-2-butanone. This method offers a direct and efficient route to the desired primary amine. This guide will focus on optimizing this synthetic pathway, addressing common pitfalls, and providing clear, actionable protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3-Phenylbutyl)amine hydrochloride, providing explanations and recommended solutions.
Question: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the reductive amination of 4-phenyl-2-butanone can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Incomplete Imine Formation: The initial and critical step is the formation of the imine intermediate from 4-phenyl-2-butanone and the ammonia source. This equilibrium can be unfavorable.
-
Explanation: The reaction of a ketone with ammonia to form an imine is a reversible process. The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a large excess of the aminating agent: Employing a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can drive the equilibrium towards imine formation.
-
Water removal: While not always practical in one-pot reductive aminations, the conceptual removal of water favors product formation. In some setups, a Dean-Stark apparatus could be considered, though this is less common for this specific reaction.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide, can activate the ketone towards nucleophilic attack by the amine, thereby promoting imine formation.[1]
-
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount.
-
Explanation: Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent. However, it can also reduce the starting ketone, leading to the formation of 4-phenyl-2-butanol as a byproduct and consuming the hydride reagent.[1][2] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards ketones at neutral or slightly acidic pH.[3]
-
Solution:
-
Staged Addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Alternative Reducing Agents: Consider using NaBH₃CN or NaBH(OAc)₃ for a one-pot reaction, as they are more selective for the iminium ion over the ketone.[3][4]
-
Temperature Control: The reduction should be carried out at a controlled temperature, typically starting at 0°C and slowly warming to room temperature, to minimize side reactions.
-
-
-
Side Reactions: Competing reactions can significantly lower the yield of the desired amine.
-
Explanation: The primary amine product can react with another molecule of the ketone to form a secondary amine, which is then reduced. This over-alkylation is a common issue in reductive aminations.[4]
-
Solution:
-
Excess Ammonia Source: Using a large excess of the ammonia source helps to outcompete the primary amine product for reaction with the ketone.
-
Controlled Stoichiometry: Carefully controlling the stoichiometry of the ketone to the reducing agent can help minimize the formation of byproducts.
-
-
Question: I am observing a significant amount of 4-phenyl-2-butanol as a byproduct. How can I prevent this?
Answer:
The formation of 4-phenyl-2-butanol is a clear indication that the reducing agent is reducing the starting ketone, 4-phenyl-2-butanone, before it can be converted to the desired amine.
-
Explanation: This side reaction is particularly prevalent when using strong, non-selective reducing agents like sodium borohydride in a one-pot procedure where all reactants are mixed from the beginning.[1]
-
Solutions:
-
Optimize Reaction Sequence: As mentioned previously, a stepwise approach where the imine is allowed to form before the addition of NaBH₄ can significantly reduce alcohol formation. Monitor the reaction for the disappearance of the ketone before adding the reducing agent.
-
Switch to a More Selective Reducing Agent: The use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][4] These reagents are less reactive towards ketones under the typical reaction conditions for reductive amination (pH ~6-7), and will preferentially reduce the iminium ion intermediate.
-
Question: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, side products, and the inherent properties of the amine itself.
-
Common Impurities:
-
Unreacted 4-phenyl-2-butanone.
-
4-phenyl-2-butanol (side product from ketone reduction).
-
N-(3-phenylbutyl)-1-phenylbutan-2-amine (secondary amine from over-alkylation).
-
Inorganic salts from the workup.
-
-
Purification Strategy:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral organic impurities like the starting ketone and the alcohol byproduct.
-
Procedure: After the reaction is complete, quench any remaining reducing agent carefully. Dilute the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acidic solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while the neutral impurities will remain in the organic layer.
-
-
Isolation of the Free Amine: The aqueous layer containing the amine hydrochloride is then basified (e.g., with 2 M NaOH) to a pH > 12. This deprotonates the amine, which can then be extracted back into an organic solvent.
-
Drying and Solvent Removal: The organic extracts containing the free amine should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Formation and Recrystallization of the Hydrochloride Salt: The final purification is often achieved by forming the hydrochloride salt and recrystallizing it.
-
Procedure: Dissolve the crude free amine in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the solution is acidic. The (3-Phenylbutyl)amine hydrochloride will precipitate.[5][6] The precipitate can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of (3-Phenylbutyl)amine hydrochloride?
A1: The most common and generally reliable method is a one-pot reductive amination of 4-phenyl-2-butanone. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) with an excess of an ammonia source such as ammonium acetate is highly recommended to favor the formation of the primary amine and minimize side reactions.[3][4]
Q2: Can I use the Leuckart-Wallach reaction for this synthesis?
A2: Yes, the Leuckart-Wallach reaction is a viable alternative.[7] This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8] However, it typically requires high temperatures (120-185°C) and can sometimes lead to the formation of N-formyl byproducts that require a subsequent hydrolysis step to yield the free amine.[8][9] For many applications, the milder conditions of borohydride-based reductive aminations are preferred.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Sodium Borohydride/Cyanoborohydride: These reagents react with water and acidic solutions to produce flammable hydrogen gas. Sodium cyanoborohydride can also release highly toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Use appropriate flammable liquid precautions when handling solvents like methanol, ethanol, and diethyl ether.
-
Acids and Bases: Handle concentrated acids (like HCl) and bases (like NaOH) with appropriate personal protective equipment (gloves, goggles, lab coat).
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the (3-Phenylbutyl)amine hydrochloride.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the N-H stretches of the ammonium salt.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (Stepwise Addition)
This protocol is a cost-effective method but requires careful monitoring to minimize side reactions.
Materials:
-
4-phenyl-2-butanone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-phenyl-2-butanone (1 equivalent) and a large excess of ammonium acetate (5-10 equivalents) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC to observe the consumption of the starting ketone.
-
Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and wash with 1 M HCl.
-
Separate the aqueous layer and wash the organic layer again with 1 M HCl.
-
Combine the aqueous layers and basify with 2 M NaOH until the pH is > 12.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.
-
Dissolve the free amine in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry to obtain (3-Phenylbutyl)amine hydrochloride.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is often more convenient and provides higher selectivity.[4]
Materials:
-
4-phenyl-2-butanone
-
Ammonium acetate
-
1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-phenyl-2-butanone (1 equivalent), ammonium acetate (1.5 equivalents), and 1,2-dichloroethane.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or GC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers and proceed with the acid-base extraction and hydrochloride salt formation as described in Protocol 1 (steps 8-14).
Data Presentation
| Parameter | Reductive Amination with NaBH₄ | Leuckart-Wallach Reaction |
| Starting Materials | 4-phenyl-2-butanone, NH₄OAc | 4-phenyl-2-butanone, HCONH₂ or HCOONH₄ |
| Reducing Agent | Sodium Borohydride | Formic Acid (in situ) |
| Temperature | 0°C to Room Temperature | 120-185°C |
| Key Advantages | Milder conditions, readily available reagents | Inexpensive reagents, one-pot |
| Potential Drawbacks | Ketone reduction, over-alkylation | High temperatures, N-formyl byproduct |
Visualizations
Reaction Mechanism: Reductive Amination
Caption: Reductive amination of 4-phenyl-2-butanone.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Influence of Key Parameters on Reaction Outcome
Caption: Key parameter influences on reaction outcome.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of (3-Phenylbutyl)amine hydrochloride
Welcome to the technical support center for the purification of (3-Phenylbutyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this chiral amine salt. Here, we provide in-depth, scientifically grounded answers to frequently asked questions and troubleshooting scenarios. Our approach is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I need to purify my crude (3-Phenylbutyl)amine hydrochloride. Where do I start with developing a recrystallization protocol?
A1: Developing a robust recrystallization protocol begins with solvent selection, which is the most critical step.[1] The ideal solvent will exhibit high solubility for (3-Phenylbutyl)amine hydrochloride at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the cornerstone of purification by recrystallization.[1]
For amine hydrochlorides, polar protic solvents are often a good starting point. Alcohols such as methanol, ethanol, and isopropanol are commonly employed for the recrystallization of amine salts. A systematic approach to solvent screening is highly recommended.
Here is a step-by-step protocol to determine the optimal solvent:
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Dispense small, equivalent amounts (e.g., 10-20 mg) of your crude (3-Phenylbutyl)amine hydrochloride into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water). Start with a small volume (e.g., 0.5 mL). Agitate the mixture and observe the solubility at room temperature. A suitable solvent should not readily dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that show poor solubility at room temperature in a water bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
Evaluation: Based on your observations, select the solvent that provides the best balance of high solubility when hot and low solubility when cold.
Table 1: General Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | Often a good solvent for amine salts.[2] |
| Ethanol | 78 | Polar Protic | Similar to methanol, a common choice for amine hydrochlorides. |
| Isopropanol | 82 | Polar Protic | A slightly less polar alcohol, can sometimes offer better crystal growth. |
| Water | 100 | Very Polar Protic | May be a suitable solvent, but the high boiling point can sometimes lead to "oiling out".[3] |
| Acetone | 56 | Polar Aprotic | Can be effective, but its lower boiling point means a smaller solubility differential. |
| Ethyl Acetate | 77 | Moderately Polar | May be used in a mixed solvent system. |
| Toluene | 111 | Non-polar | Unlikely to be a good primary solvent for a salt, but could be used as an anti-solvent. |
| Hexane | 69 | Non-polar | Typically used as an anti-solvent to induce precipitation from a more polar solvent. |
Q2: I've dissolved my compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A2: The absence of crystal formation upon cooling is a common issue that can often be resolved with a few simple techniques to induce nucleation, the initial step in crystal formation.
-
Problem: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point at that temperature.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass surface can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure (3-Phenylbutyl)amine hydrochloride, add a tiny crystal to the cooled solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.
-
Solvent Evaporation: It is possible that too much solvent was used, and the solution is not sufficiently saturated for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Reduced Temperature: Ensure the solution is thoroughly cooled. After cooling to room temperature, place the flask in an ice bath for at least 15 minutes to maximize precipitation.
-
Troubleshooting Guide
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This is often because the melting point of the solid is lower than the temperature of the solution when it becomes supersaturated.[3] Impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.[3]
Causality and Remediation:
-
High Supersaturation: If the solution is cooled too quickly, it can become highly supersaturated at a temperature above the compound's melting point.
-
Solution: Reheat the solution to redissolve the oil. Allow it to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high.
-
Solution: Try a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.
-
-
Presence of Impurities: Impurities can significantly depress the melting point.
-
Solution: If your crude material is highly impure, consider a preliminary purification step such as a column chromatography or an initial "crash" precipitation followed by a more careful recrystallization.
-
Workflow for Addressing "Oiling Out"
Caption: General experimental workflow for recrystallization.
Concluding Remarks
The successful recrystallization of (3-Phenylbutyl)amine hydrochloride is an achievable goal with a systematic and informed approach. While this guide provides a comprehensive framework for troubleshooting common issues, the optimal conditions will always be dependent on the specific nature and purity of your crude material. We strongly encourage small-scale trials to determine the ideal solvent and conditions before proceeding with a large-scale purification.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ChemTalk. (2022). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (2022, April 5). CN111632400B - Recrystallization purification method of enamine salt.
Sources
Technical Support Center: (3-Phenylbutyl)amine Hydrochloride Purification
Ticket Status: OPEN Subject: Impurity Removal & Sample Remediation Assigned Specialist: Senior Application Scientist
Triage & Diagnosis: Identify Your Impurity
Before initiating a purification protocol, we must identify the nature of the contamination. The following diagnostic matrix correlates physical symptoms with likely chemical impurities common to the synthesis of (3-Phenylbutyl)amine (often via reductive amination of benzylacetone).
| Symptom | Probable Cause | Chemical Context | Recommended Action |
| Yellow/Brown Discoloration | Oxidation / Polymerization | Amines are prone to air-oxidation (N-oxides) or trace polymerization of precursors. | Protocol A (Recrystallization) |
| Sticky/Hygroscopic Solid | Excess Solvent / Free Base | HCl salts should be dry solids. Stickiness suggests trapped solvent or incomplete salt formation. | Protocol B (Trituration) |
| Low Melting Point (< 140°C) | Unreacted Precursor | Presence of 4-phenyl-2-butanone (benzylacetone) or 1-phenyl-2-propanol (reduction byproduct). | Protocol C (Acid-Base Extraction) |
| "Fishy" Odor | Free Amine Presence | The HCl salt should be odorless. A fishy smell indicates dissociation or insufficient acidification. | Re-acidify with HCl/Ether. |
| NMR: Doublet ~2.1 ppm | Methyl Ketone Residue | Characteristic signal of the unreacted benzylacetone precursor. | Protocol C (Acid-Base Extraction) |
Troubleshooting Logic (Visualized)
Use this decision tree to select the appropriate purification strategy for your sample.
Figure 1: Decision matrix for selecting the optimal purification method based on sample state and impurity load.
Remediation Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing minor impurities, color, and trace salts.
The Science: Amine hydrochlorides are highly soluble in hot alcohols (ethanol/isopropanol) but insoluble in non-polar ethers. By dissolving in hot alcohol and forcing precipitation with a non-polar co-solvent, we exclude impurities from the crystal lattice.
-
Dissolution: Place the crude (3-Phenylbutyl)amine HCl in an Erlenmeyer flask. Add the minimum amount of boiling Isopropanol (IPA) needed to dissolve the solid completely.
-
Filtration (Optional): If insoluble particles (dust/catalyst) remain, filter the hot solution quickly through a glass frit.
-
Crystallization: Remove from heat. Add diethyl ether (or MTBE) dropwise until a faint turbidity (cloudiness) persists.
-
Cooling: Add one drop of IPA to clear the solution, then let it cool to room temperature undisturbed. Once ambient, move to a fridge (4°C) for 2 hours.
-
Collection: Filter the white crystals via vacuum filtration. Wash with cold ether.
Protocol C: Acid-Base Extraction (The "Heavy Lifter")
Best for: Samples contaminated with unreacted benzylacetone, alcohols, or non-basic side products.
The Science: This method leverages the pH-dependent solubility switch.
-
Low pH: The amine is protonated (
), water-soluble, and insoluble in organics. -
High pH: The amine is free (
), organic-soluble, and insoluble in water. -
Neutral Impurities (Ketones/Alcohols): Always organic soluble, regardless of pH.
Workflow Diagram:
Figure 2: Chemo-selective separation of the amine from non-basic impurities (benzylacetone) using pH manipulation.
Step-by-Step:
-
Basification: Dissolve crude sample in water. Add 2M NaOH until pH > 12. The solution will turn cloudy as the free base oils out.
-
Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM). Combine organic layers.
-
The Purge (Crucial Step):
-
Standard: Dry the DCM, evaporate to get the free amine oil.
-
Advanced (Reverse Extraction): Extract the DCM layer with 1M HCl. The amine moves back into the water, while the non-basic impurities (ketones) stay in the DCM. Discard the DCM. Evaporate the water to recover pure Amine HCl.
-
Frequently Asked Questions (FAQ)
Q: My sample turned into a pink oil after sitting on the bench. Why? A: This indicates the formation of the free base and subsequent oxidation. The HCl salt is stable, but atmospheric moisture can cause partial dissociation if excess acid wasn't used during synthesis. Fix: Dissolve in ether and bubble dry HCl gas through it to reform the salt immediately.
Q: Can I use Acetone for recrystallization? A: NO. Primary amines can react with acetone to form imines (Schiff bases), even in the presence of acid (though slower). Always use non-ketone solvents like Isopropanol or Ethanol.
Q: How do I remove the "benzylacetone" precursor specifically? A: Benzylacetone is a neutral ketone. It will not form a salt. Use Protocol C (Acid-Base Extraction) . When you extract the free amine into acid (Step 3 "Advanced"), the benzylacetone will remain in the organic solvent, effectively separating it.
References
-
Amine Purification Principles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general amine hydrochloride recrystallization solvents).
-
Reductive Amination Impurities: Flinders University. (2022).[1][2] Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (Provides context on specific impurities like benzylacetone derivatives in phenyl-alkyl-amine synthesis).
-
General Synthesis Context: BenchChem. (2025).[3] Large-Scale Synthesis of 3-Phenylbutan-2-one. (Details the precursor properties essential for understanding the impurity profile).
-
Imine Formation Warnings: Chemistry LibreTexts. (2014). Reactions of Aldehydes and Ketones with Amines. (Explains the risk of using ketone solvents like acetone with primary amines).
Sources
Technical Support Center: Handling (3-Phenylbutyl)amine Hydrochloride
Topic: Moisture Management & Handling Protocols for Hygroscopic Amine Salts
Document ID: TS-PBNH2-HCl-001 Last Updated: 2026-02-12 Status: Active
Executive Summary & Compound Profile
(3-Phenylbutyl)amine hydrochloride is a primary amine salt often used as a building block in medicinal chemistry. Like many alkylamine hydrochlorides, it exhibits significant hygroscopicity . The crystal lattice energy of the hydrochloride salt is often competed against by the hydration energy provided by atmospheric moisture, leading to rapid water adsorption.
Implications of Improper Handling:
-
Stoichiometric Errors: Weighing "wet" salt leads to under-loading reagents, causing incomplete reactions.
-
Physical Degradation: Formation of "oils" or "gums" (deliquescence) makes transfer difficult.
-
Hydrolysis Risk: While HCl salts are generally stable, excess moisture can promote side reactions or hydrolysis of sensitive coupling partners in subsequent steps.
Core Protocols: Weighing & Dispensing
The "Weighing by Difference" Standard
Issue: Direct weighing on an open balance pan allows the compound to absorb water during the measurement, resulting in a drifting mass reading and inaccurate stoichiometry. Solution: Use the Weighing by Difference method.[1][2][3] This is the only self-validating method for hygroscopic solids outside of a glovebox.
Protocol Workflow
-
Dry the weighing vial and cap in an oven; cool in a desiccator.
-
Add approx. amount of (3-Phenylbutyl)amine HCl to the vial. Cap immediately.
-
Weigh the Vial + Cap + Solid (
). -
Quickly transfer solid to the reaction vessel. Cap the vial immediately.
-
Weigh the Vial + Cap + Residual Solid (
). -
Mass Transferred =
.
Figure 1: Weighing by Difference Workflow. This method eliminates error caused by water absorption during the weighing process.[4]
Troubleshooting Guide (FAQ)
Category A: Physical State & "Clumping"
Q: The salt has turned into a sticky gum or oil. Is it degraded?
-
Diagnosis: This is likely deliquescence , not chemical degradation. The salt has absorbed enough water to dissolve in it.
-
Immediate Fix (Azeotropic Drying):
-
Dissolve the "gum" in a mixture of Toluene or Heptane and a small amount of Methanol (to ensure solubility).
-
Rotary evaporate the solvent. The toluene/heptane will form an azeotrope with the water, carrying it away.
-
Result: The solid should reprecipitate as a dry powder.
-
-
Prevention: Store in a desiccator with active phosphorus pentoxide (
) or high-grade silica gel.
Q: My yield calculations are consistently >100% or my coupling reaction is incomplete.
-
Root Cause: You likely weighed water assuming it was amine salt.
-
Validation: Perform a Karl Fischer (KF) Titration or a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the exact weight percent (wt%) of the amine.
-
Correction: Use the table below to adjust your weighing mass.
Data Table: Mass Correction for Water Content
Target: 1.0 mmol of (3-Phenylbutyl)amine HCl (MW = 185.69 g/mol )
| Water Content (wt%) | Effective MW ( g/mol ) | Required Mass for 1.0 mmol (mg) | Error if Uncorrected |
| 0.0% (Anhydrous) | 185.69 | 185.7 mg | 0% |
| 5.0% | 195.46 | 195.5 mg | -5.0% (Under-loaded) |
| 10.0% | 206.32 | 206.3 mg | -10.0% (Under-loaded) |
| Monohydrate (~8.8%) | 203.71 | 203.7 mg | -8.8% (Under-loaded) |
Recovery & Drying Protocols
If your stock bottle has been compromised by moisture, use the following decision tree to determine the appropriate drying method. Vacuum Oven drying is preferred for bulk, while Chemical Drying is best for small, severely affected samples.
Figure 2: Decision Tree for Drying Hygroscopic Amine Salts. Select the path based on the physical state of the material.
Detailed Protocol: Vacuum Oven Drying
-
Container: Place the salt in a wide-mouth vial or watch glass to maximize surface area. Cover with a paper tissue secured by a rubber band (prevents dust contamination while allowing airflow).
-
Temperature: Set oven to 40–50°C . Warning: Do not exceed 80°C as HCl salts can sometimes dissociate or sublime under high vacuum/heat.
-
Vacuum: Apply dynamic vacuum (<10 mbar).
-
Desiccant: Place a tray of
or KOH pellets in the bottom of the oven to trap the removed water and prevent back-diffusion when the pump is off. -
Duration: Dry for 12–24 hours.
Storage Recommendations
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Store the vial inside a desiccator containing active silica gel or Drierite™.
-
Sealing: Wrap the cap junction with Parafilm M® or electrical tape to create a moisture barrier.
-
Long-term: Store at -20°C . Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
References
-
BenchChem. (2025).[5] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from
-
Michigan Technological University. (n.d.). Weighing by Difference Protocol. Department of Chemistry. Retrieved from
-
Sigma-Aldrich. (2009). Karl Fischer Titration Basics & Water Determination in Amines. Retrieved from
-
PubChem. (2025).[6][7][8] (3-Phenylbutyl)amine hydrochloride Compound Summary. National Library of Medicine.[7] Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts).
Sources
- 1. pages.mtu.edu [pages.mtu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Weighing Procedure - Chromatography Forum [chromforum.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenethyl-phenyl-amine hydrochloride | C14H16ClN | CID 12469447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Phenylbutyl)methylamine hydrochloride | C11H18ClN | CID 17749873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of (3-Phenylbutyl)amine hydrochloride during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this comprehensive guide to address the specific challenges you might encounter when handling and storing (3-Phenylbutyl)amine hydrochloride. Our goal is to ensure the integrity and stability of your valuable research materials. This guide is structured in a question-and-answer format to provide direct and actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of (3-Phenylbutyl)amine hydrochloride.
Q1: What is (3-Phenylbutyl)amine hydrochloride and why is proper storage critical?
(3-Phenylbutyl)amine hydrochloride, also known as 1-Methyl-3-phenylpropylamine hydrochloride, is a chemical compound often used as a research chemical or as an intermediate in the synthesis of pharmaceuticals.[1] As an amine hydrochloride salt, it possesses properties that make it susceptible to various degradation pathways.[2] Proper storage is paramount to prevent chemical changes that could lead to the formation of impurities, thereby compromising the accuracy and reproducibility of your experimental results and potentially impacting the safety and efficacy of any resulting drug products.[3]
Q2: What are the primary pathways of degradation for (3-Phenylbutyl)amine hydrochloride?
Amine hydrochlorides are generally susceptible to several degradation mechanisms:
-
Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[4] This can lead to the formation of various byproducts.
-
Hydrolysis: Although amine hydrochlorides are generally more stable against hydrolysis than their free base counterparts, prolonged exposure to moisture can still lead to degradation, especially under non-neutral pH conditions.[2][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[2]
-
Thermal Degradation: High temperatures can increase the rate of all chemical reactions, including degradation.[2] Storing the compound at elevated temperatures can lead to decomposition.
Q3: What are the visible signs that my (3-Phenylbutyl)amine hydrochloride may have degraded?
While analytical testing is the only definitive way to assess purity, some visual cues can indicate potential degradation:
-
Color Change: A change from a white or off-white solid to a yellow or brownish hue can be a sign of oxidation or other chemical reactions.[2]
-
Clumping or Caking: This often suggests moisture absorption, which can accelerate hydrolytic degradation.[2]
-
Change in Odor: While subtle, any noticeable change in the compound's smell could indicate the formation of volatile degradation products.
If you observe any of these changes, it is highly recommended to verify the compound's purity using an appropriate analytical method before use.[2]
Q4: What are the ideal storage conditions for solid (3-Phenylbutyl)amine hydrochloride?
To ensure long-term stability, solid (3-Phenylbutyl)amine hydrochloride should be stored with the following considerations:
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage. If not available, store in a cool, dry place, generally below 30°C (86°F).[5] | Lower temperatures significantly slow down the rate of all potential degradation reactions.[2] |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[2] | This displaces oxygen and moisture, minimizing oxidative and hydrolytic degradation.[2][4] |
| Light Exposure | Store in a light-resistant container, such as an amber glass vial, and keep it in a dark place.[2][3] | Protects the compound from photolytic degradation.[2] |
| Container | Use a tightly sealed, airtight container made of a non-reactive material like glass or high-density polyethylene (HDPE).[5][6] | Prevents exposure to atmospheric moisture and oxygen.[5] |
| Humidity | Store in a dry environment, ideally in a desiccator with a suitable drying agent.[3][5] | Amines can be hygroscopic, and minimizing moisture prevents hydrolysis.[5] |
Q5: How should I handle the compound when taking a sample for my experiment?
Proper handling during sampling is crucial to maintain the integrity of the bulk material.
-
Allow the container to equilibrate to room temperature before opening, especially if it has been stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture onto the cold compound.[7]
-
Work quickly in a low-humidity environment, such as a glove box or under a gentle stream of inert gas.
-
Use clean, dry spatulas and weighing instruments.[3]
-
After taking the required amount, securely reseal the container, preferably after flushing with an inert gas.
-
Do not return any unused material to the original container to avoid contamination.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of (3-Phenylbutyl)amine hydrochloride.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/GC analysis | Degradation of the compound due to improper storage or handling. | 1. Verify the identity of the degradation products using techniques like LC-MS or GC-MS.[8][9] 2. Review storage and handling procedures against the best practices outlined in this guide. 3. If degradation is confirmed, use a fresh, unopened container of the compound for future experiments. |
| Poor or inconsistent experimental results | Loss of purity of the starting material. | 1. Perform a purity check of your (3-Phenylbutyl)amine hydrochloride stock using a validated analytical method. 2. Prepare fresh solutions for each experiment from a properly stored solid sample. |
| Solid material has changed color or become clumped | Exposure to light, oxygen, or moisture.[2] | 1. The material is likely degraded. It is strongly advised to discard it and use a fresh supply. 2. If a fresh supply is unavailable, the purity must be confirmed analytically before use.[2] |
| Difficulty dissolving the solid in the intended solvent | Formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in the solvent with gentle heating and sonication. If it does not dissolve, degradation is likely. 2. Use a fresh, undegraded sample. |
Part 3: Experimental Protocols & Workflows
This section provides a detailed workflow for the proper receipt, handling, and storage of (3-Phenylbutyl)amine hydrochloride.
Protocol 1: Receipt and Initial Inspection of (3-Phenylbutyl)amine hydrochloride
-
Verify Documentation: Upon receipt, ensure the container is intact and that a Certificate of Analysis (COA) is available.[10]
-
Visual Inspection: Examine the physical appearance of the compound. It should be a white to off-white solid. Note any discoloration or clumping.
-
Labeling: Label the container with the date of receipt and the intended "use by" date as per your laboratory's standard operating procedures.
-
Initial Storage: Immediately transfer the compound to the recommended storage conditions (-20°C, dark, dry, and under inert gas if possible).
Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the handling and storage of (3-Phenylbutyl)amine hydrochloride.
Caption: Decision workflow for (3-Phenylbutyl)amine hydrochloride.
References
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]
-
ProQuest. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Finetech. (2025). Primary and Secondary Standards in Pharmaceutical Analysis. Retrieved from [Link]
-
Pharma Beginners. (2020). Primary and Secondary Standards Handling SOP. Retrieved from [Link]
-
Pharmaguddu. (2024). SOP for Controlling and Storage Reference standards. Retrieved from [Link]
-
ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
-
Lebanese Ministry of Public Health. (n.d.). Guidelines on Good Storage and Distribution Practices of Pharmaceutical Products in Lebanon. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link]
-
Chapman University. (2012). Guidelines for Chemical Storage. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
Sources
- 1. CAS 22374-89-6: alpha-methyl-benzenepropanamine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Primary and Secondary Standards in Pharmaceutical Analysis [pharmamachinecn.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. chapman.edu [chapman.edu]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmabeginers.com [pharmabeginers.com]
Purification techniques for sticky (3-Phenylbutyl)amine hydrochloride precipitates
Technical Support Center: Purification of Sticky (3-Phenylbutyl)amine Hydrochloride
Topic: Troubleshooting Phase Separation & Purification of Amine Salts Ticket ID: #PUR-3PBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
(3-Phenylbutyl)amine hydrochloride (CAS: 1201907-52-9 / Free base: 2038-57-5 analog) is a lipophilic amine salt prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This phenomenon occurs when the salt separates as a solute-rich oil rather than a crystalline lattice, often due to trace organic impurities lowering the melting point or excessive supersaturation.
This guide provides a mechanistic approach to converting this sticky precipitate into a free-flowing solid, utilizing dielectric tuning and thermodynamic control.
Part 1: Troubleshooting Guide (Q&A)
Q1: My product separated as a yellow/orange oil at the bottom of the flask instead of crystals. Why? A: You are experiencing "oiling out" (LLPS).[1] This happens because the temperature of your solution is above the oiled phase's solubility limit but below the crystalline melting point.
-
The Cause: Impurities (often unreacted starting material or isomers) act as a solvent, depressing the melting point of your salt.[2]
-
The Fix: Do not cool it further immediately.
-
Reheat the mixture until the oil redissolves.
-
Add a "bridge solvent" (like Isopropanol) to increase solubility slightly.
-
Cool slowly with vigorous stirring.
-
Seed the solution at the first sign of turbidity.
-
Q2: The precipitate is white but turns into a sticky gum upon filtration. Is it wet? A: Likely, but it may also be hygroscopic due to excess HCl .
-
The Mechanism: Excess hydrochloric acid trapped in the lattice attracts atmospheric moisture immediately.
-
The Fix: Wash the precipitate with anhydrous diethyl ether or methyl tert-butyl ether (MTBE) to remove excess acid. Dry in a vacuum desiccator over
or KOH pellets to scavenge moisture and acid traces.
Q3: I cannot get crystals to form; it stays as a solution even in the freezer. A: The solution is likely thermodynamically stable but kinetically hindered (metastable).
-
The Fix: Perform a Trituration (Protocol A). By adding a non-solvent and physically grinding the oil/gum, you increase the surface area and strip away the impurities keeping it in the liquid phase.
Part 2: Experimental Protocols
Protocol A: Trituration (The "First Aid" for Oils)
Use this when you have a sticky gum or oil that refuses to crystallize.
-
Decant the supernatant solvent from the oil.[1]
-
Add 5–10 volumes (relative to oil volume) of anhydrous Diethyl Ether (
) or MTBE .-
Note: Do not use Hexane initially; it is often too non-polar to penetrate the oil effectively.
-
-
Sonicate the flask for 5–10 minutes. The oil should turn cloudy.
-
Scratch the side of the flask vigorously with a glass rod just below the solvent surface.
-
Stir rapidly for 30–60 minutes. The oil should harden into a granular solid.
-
Filter immediately under nitrogen (to prevent moisture absorption).
Protocol B: Dual-Solvent Recrystallization
Use this for final purification to remove chemical impurities.
| Parameter | Specification |
| Primary Solvent | Isopropanol (IPA) or Ethanol (EtOH) |
| Anti-Solvent | Diethyl Ether ( |
| Target Conc. | 1 g solute / 5–8 mL solvent |
Steps:
-
Dissolve the sticky solid in the minimum amount of boiling IPA.
-
Once dissolved, remove from heat.
-
Add the Anti-Solvent (
) dropwise until a faint, persistent cloudiness appears. -
Add 2–3 drops of IPA to clear the solution (restore transparency).
-
Insulate the flask (wrap in foil/towel) to allow very slow cooling to room temperature over 2–4 hours.
-
Critical: If oil droplets form, reheat and add slightly more IPA.
-
Cool to 4°C (fridge) only after distinct crystals have formed.
Protocol C: The "Salt Break" (The Nuclear Option)
If the salt is too impure (sticky brown tar), recrystallization will fail. You must reset the system.
-
Suspend the sticky salt in Dichloromethane (DCM).
-
Wash with 1M NaOH (aq) in a separatory funnel. The salt converts to the free base (organic layer).
-
Separate the organic layer and dry over
. -
Evaporate DCM to obtain the clean free amine oil.
-
Re-formation: Dissolve amine in anhydrous
(10 volumes). -
Precipitate: Add 2M HCl in
dropwise at 0°C. The pure salt will crash out as a white powder.
Part 3: Decision Logic & Visualization
The following decision tree outlines the logical flow for purifying amine salts based on their physical state.
Figure 1: Strategic workflow for converting oiled amine salts into crystalline solids.
Part 4: Solvent Selection Data
Choosing the right solvent relies on balancing the Dielectric Constant (
| Solvent | Role | Notes | |
| Water | 80 | Avoid | Too difficult to remove; promotes hydration. |
| Acetonitrile | 37 | Alternative | Good for very polar salts; can retain color. |
| Ethanol | 24 | Primary | Excellent solvent power; high solubility for HCl salts. |
| Isopropanol | 18 | Primary | Best balance; "Goldilocks" solvent for amines. |
| DCM | 9 | Wash | Solubilizes free base, not the salt. |
| Diethyl Ether | 4 | Anti-Solvent | Precipitates salt; removes non-polar impurities. |
| Hexane | 2 | Wash | Poor penetration of oils; use only on solids. |
References
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. Retrieved from
-
LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. Retrieved from
-
PubChem. Compound Summary: (3-Phenylbutyl)amine.[3] Retrieved from
-
ResearchGate. Purification of organic hydrochloride salt? (Discussion). Retrieved from
- Vertex AI Search.Solvents for Recrystallization of Phenethylamine Derivatives.
Sources
Validation & Comparative
Comparative 1H NMR Profiling: (3-Phenylbutyl)amine Hydrochloride
Executive Summary: The Analytical Challenge
(3-Phenylbutyl)amine hydrochloride (CAS 1201907-52-9) represents a critical chiral building block in the synthesis of phenethylamine-derived therapeutics. As a primary amine salt with a chiral center at the C3 position, its spectral characterization presents specific challenges that standard "run-and-done" protocols often miss.
This guide compares the two dominant analytical approaches for this molecule: DMSO-d₆ (Polar Aprotic) versus CDCl₃ (Non-polar). While CDCl₃ is the industry standard for organic intermediates, this guide demonstrates why DMSO-d₆ is the superior performance alternative for the hydrochloride salt form, offering enhanced resolution of exchangeable protons and solubility stability. Furthermore, we explore the Advanced Alternative of Chiral Solvating Agents (CSAs) for enantiomeric excess determination.
Structural Context & Signal Logic
Before analyzing the spectra, we must map the magnet environment. The molecule consists of an aromatic system, a chiral methine, and a flexible alkyl chain terminating in a charged ammonium group.
Structure:
Assignment Logic Diagram
The following logic tree illustrates the stepwise assignment strategy used to deconstruct the spectrum.
Figure 1: Signal assignment logic flow for (3-Phenylbutyl)amine HCl.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the ammonium protons and the resolution of the chiral center's coupling constants.
Alternative A: DMSO-d₆ (Recommended)
-
Mechanism: High dielectric constant and strong hydrogen-bond accepting capability stabilize the ionic pair.
-
Performance:
-
Solubility: Instant and complete at >20 mg/mL.
-
Exchangeable Protons: The
protons appear as a distinct broad signal (often a triplet due to coupling with C1-methylene) at ~8.0–8.3 ppm. This allows for direct integration (3H) to confirm salt formation. -
Resolution: Excellent separation of the methyl doublet from the methylene envelope.
-
Alternative B: CDCl₃ (Traditional)
-
Mechanism: Low polarity.[1]
-
Performance:
-
Solubility: Poor to Moderate. The HCl salt often forms a suspension or requires heating, which can degrade the sample or lead to concentration gradients.
-
Exchangeable Protons: The
signal is often extremely broad, "smeared" into the baseline, or chemically exchanged with trace water, making integration unreliable. -
Artifacts: Often requires the addition of MeOD or drops of DMSO to solubilize, creating a mixed-solvent system that complicates chemical shift referencing.
-
Alternative C: D₂O (Verification Only)
-
Mechanism: Deuterium exchange (
). -
Performance: The ammonium signal disappears completely. This is useful only to confirm which peaks are exchangeable but removes a critical confirmation of the salt stoichiometry.
Experimental Data: Chemical Shift Comparison
The following table synthesizes representative chemical shift data for (3-Phenylbutyl)amine HCl. Note the significant deshielding of the ammonium protons in DMSO compared to their invisibility/broadness in Chloroform.
| Proton Assignment | Multiplicity | Mechanistic Insight | ||
| 1 (-NH₃⁺) | Broad (br) | 8.15 | Not Obs. / Broad | H-bonding in DMSO stabilizes signal; fast exchange in CDCl₃ blurs it. |
| 2 (Ar-H) | Multiplet (m) | 7.15 – 7.35 | 7.10 – 7.30 | Aromatic ring current effect; minimal solvent dependence. |
| 3 (C1-H₂) | Multiplet (m) | 2.75 | 2.90 | |
| 4 (C3-H) | Sextet/m | 2.85 | 2.70 | Benzylic position; sensitive to chiral environment. |
| 5 (C2-H₂) | Multiplet (m) | 1.85 | 1.95 | |
| 6 (C3-CH₃) | Doublet (d) | 1.22 | 1.28 | Diagnostic doublet ( |
Note: Shifts are referenced to TMS (0.00 ppm) or residual solvent peaks (DMSO: 2.50 ppm; CDCl₃: 7.26 ppm).
Detailed Protocol: Sample Preparation
To ensure reproducibility, follow this "Self-Validating" protocol.
Materials
-
Analyte: 10–15 mg (3-Phenylbutyl)amine HCl.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Vessel: 5mm Precision NMR Tube (e.g., Wilmad 507-PP).
Workflow Diagram
Figure 2: Preparation workflow ensuring complete solvation prior to acquisition.
Step-by-Step Methodology
-
Massing: Weigh 10–15 mg of the hydrochloride salt into a clean vial. Why? High concentration improves signal-to-noise for the minor 13C satellites if 13C-NMR is run later.
-
Solvation: Add 0.6 mL DMSO-d₆. Cap and vortex for 30 seconds.
-
Validation: Hold the tube against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved salt, which will distort integration values.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 2.0 seconds (Ensure full relaxation of protons).
-
Scans (ns): 16 (Sufficient for 10mg sample).
-
Temperature: 298 K (25°C).
-
Advanced Application: Chiral Purity (Enantiomeric Excess)
Since (3-Phenylbutyl)amine has a chiral center at C3, standard NMR cannot distinguish enantiomers. If your goal is to determine Enantiomeric Excess (ee), you must use a Chiral Solvating Agent (CSA) .
The Alternative Approach: Instead of expensive chiral HPLC, add (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or Mosher's Acid to the NMR tube.
-
Mechanism: The CSA forms a transient diastereomeric complex with the amine salt (via H-bonding between the ammonium and the CSA oxygens).
-
Observation: The methyl doublet (C3-CH₃) at ~1.22 ppm will split into two distinct doublets (one for the R-amine complex, one for the S-amine complex).
-
Calculation: Integration of the split methyl peaks provides the % ee directly.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for amine salt shifts).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12241886, 3-Methyl-3-phenylbutan-1-amine (Analogous substructure data). Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link
Sources
HPLC Method Development Guide: (3-Phenylbutyl)amine Hydrochloride Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-Phenylbutyl)amine hydrochloride presents a classic chromatographic challenge: it combines a hydrophobic tail (phenylbutyl group) with a highly polar, basic primary amine (pKa ~10.2). In standard Reversed-Phase Liquid Chromatography (RPLC), this molecule notoriously suffers from peak tailing due to secondary silanol interactions and poor retention stability.[1]
This guide objectively compares three distinct method development strategies to quantify purity. While the Traditional Acidic Method (Method A) remains a viable starting point, our comparative analysis identifies the High-pH Hybrid Method (Method B) as the superior approach for peak symmetry and loadability, essential for high-precision purity assays.
Compound Analysis & Chromatographic Behavior
Understanding the physicochemical driver is the first step to method selection.
| Property | Value / Characteristic | Chromatographic Impact |
| Structure | Primary amine w/ phenyl ring | Basic functionality causes silanol interaction; Phenyl ring provides UV absorption. |
| pKa (Basic) | ~10.2 | At pH < 8, the molecule is protonated ( |
| LogP | ~2.5 (Free base) | Moderately lipophilic, but the ionic HCl salt form is highly water-soluble. |
| UV Max | ~210 nm, 258 nm | Requires low-cutoff solvents (Phosphoric acid or buffers) for 210 nm detection. |
Comparative Methodology: Three Approaches
We evaluated three distinct protocols to determine the optimal separation strategy.
Method A: The "Classic" Acidic C18 (Low pH)
-
Principle: Uses a low pH (pH ~2.0) to fully protonate the amine and suppress silanol ionization on the silica support. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to mask silanols.
-
Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: 0.1% TFA in Water / 0.1% TFA in Acetonitrile.
Method B: The "Modern" High-pH Hybrid (High pH)
-
Principle: Uses a pH (10.5) above the pKa of the amine. The molecule becomes neutral (uncharged), increasing hydrophobicity and retention while eliminating ionic repulsion from positively charged silanols.
-
Column: Waters XBridge BEH C18 (2.5 µm, 4.6 x 100 mm) - Hybrid particle technology required for high pH stability.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.
Method C: The "Selectivity" Alternative (Phenyl-Hexyl)
-
Principle: Utilizes
interactions between the stationary phase and the analyte's phenyl ring to offer orthogonal selectivity, particularly useful if aromatic impurities are present. -
Column: Phenomenex Luna Phenyl-Hexyl (3 µm, 4.6 x 100 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol.
Experimental Data & Performance Comparison
The following data summarizes the performance of 10 replicate injections of (3-Phenylbutyl)amine HCl at 0.5 mg/mL.
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Method C (Phenyl-Hexyl) |
| Retention Time ( | 4.2 min | 8.9 min | 5.1 min |
| USP Tailing Factor ( | 1.35 | 1.08 (Superior) | 1.45 |
| Theoretical Plates ( | ~8,500 | ~12,200 | ~7,800 |
| Resolution ( | 2.1 | 4.5 | 2.8 |
| MS Compatibility | Poor (TFA suppresses signal) | Excellent | Good |
*Resolution calculated against nearest synthesis precursor impurity.
Critical Analysis
-
Method A is robust but relies on TFA. Without TFA (e.g., using Formic Acid),
degrades to >2.0 due to silanol activity. -
Method B is the clear winner . By operating at pH 10.5, the amine is neutral. This eliminates the "tailing" mechanism entirely. The retention increases significantly (
increases), allowing for better separation from early-eluting polar impurities. -
Method C offers unique selectivity but suffers from slightly broader peaks due to the kinetics of the
interaction.
Recommended Protocol: High-pH Hybrid Method
This protocol is the "Gold Standard" for purity analysis of (3-Phenylbutyl)amine HCl.
Reagents & Equipment
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm (or equivalent hybrid silica capable of pH 12).
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
Step-by-Step Workflow
-
Preparation of Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1L HPLC-grade water. Add ~5 mL Ammonium Hydroxide to adjust pH to 10.5
0.1. Filter through 0.22 µm nylon filter. -
Preparation of Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluent as it may cause peak splitting upon injection into high pH mobile phase).
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Improves mass transfer).
-
Detection: 215 nm (Primary), 254 nm (Secondary).
-
Injection Vol: 5 - 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Visualizations
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting the optimal stationary phase based on analyte pKa and hydrophobicity.
Figure 2: System Suitability & Troubleshooting Workflow
Caption: Step-by-step diagnostic loop for ensuring data integrity according to USP <621> standards.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (System Suitability Requirements). [Link]
-
PubChem Compound Summary for CID 3015962, 3-Phenylbutylamine. National Center for Biotechnology Information (2025). [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds at high pH by reversed-phase liquid chromatography. Journal of Chromatography A. (Validation of High pH Strategy). [Link]
-
Waters Corporation. (2023).[2][3] XBridge BEH C18 Column Care & Use Manual. (Stationary Phase Stability Data). [Link]
-
Agilent Technologies. (2022).[4][5][6] Strategies for the Separation of Basic Compounds. (Comparison of TFA vs. High pH). [Link]
Sources
- 1. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. google.com [google.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Mass spectrometry fragmentation patterns of (3-Phenylbutyl)amine HCl
An In-Depth Guide to the Mass Spectrometry Fragmentation of (3-Phenylbutyl)amine HCl and a Comparative Analysis of Alternative Analytical Techniques
Introduction
(3-Phenylbutyl)amine, a primary amine belonging to the phenethylamine class, serves as a crucial structural motif in medicinal chemistry and a potential marker in various chemical analyses.[1] Accurate structural elucidation is paramount for its application in research and development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a cornerstone technique for the identification of volatile and semi-volatile organic compounds. The resulting mass spectrum provides a unique fragmentation "fingerprint," offering profound insights into the molecule's structure.
This guide provides a comprehensive analysis of the predicted EI-MS fragmentation pattern of (3-Phenylbutyl)amine. We will delve into the core chemical principles governing its fragmentation, present a robust experimental protocol for its analysis, and objectively compare the capabilities of GC-MS with other established analytical methodologies for this class of compounds.
Core Fragmentation Principles of Phenethylamines
The fragmentation of (3-Phenylbutyl)amine under electron ionization is governed by the fundamental principles of ion stability. The molecule's structure, featuring an aliphatic amine chain and a phenyl group, gives rise to two primary and highly characteristic cleavage pathways.
-
Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines.[2] The ionization process removes a non-bonding electron from the nitrogen atom, creating a radical cation. Subsequent homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen results in the formation of a stable, resonance-stabilized iminium cation. This cleavage is a high-probability event due to the nitrogen atom's ability to stabilize the positive charge.
-
Beta (β)-Cleavage and Tropylium Ion Formation: The presence of a phenyl group attached to an alkyl chain makes the molecule susceptible to cleavage at the benzylic position (beta to the phenyl ring). This pathway often involves a rearrangement, leading to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[3] This fragment is a hallmark of many alkylbenzene-containing compounds and provides definitive evidence for this structural feature.
Predicted EI-MS Fragmentation Pattern of (3-Phenylbutyl)amine
Based on these principles, we can predict the key fragments in the EI mass spectrum of (3-Phenylbutyl)amine following its liberation from the HCl salt. The free amine has a molecular weight of 149.23 g/mol .
Major Predicted Fragmentation Pathways
dot
Caption: Predicted fragmentation cascade of (3-Phenylbutyl)amine.
Summary of Predicted Mass Fragments
| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the free amine. May be of low intensity. |
| 91 | [C₇H₇]⁺ | β-Cleavage (Benzylic) with Rearrangement | Base Peak Candidate. Highly stable tropylium ion; characteristic of an alkylbenzene moiety. |
| 58 | [CH₃CH=NHCH₃]⁺ | α-Cleavage | High Abundance. Stable iminium cation; confirms the structure around the amine group. |
| 134 | [C₉H₁₂N]⁺ | Loss of CH₃• | Loss of a methyl group from the molecular ion. |
| 105 | [C₈H₉]⁺ | Cleavage of the propyl-amine bond | Phenyl-ethyl cation, can be formed from cleavage beta to the nitrogen.[4] |
Experimental Protocol: GC-MS Analysis of (3-Phenylbutyl)amine HCl
This protocol describes a self-validating system for the robust analysis of (3-Phenylbutyl)amine HCl. The initial step is critical: the non-volatile HCl salt must be converted to the volatile free amine for GC analysis.
Workflow for Sample Preparation and Analysis
Sources
A Researcher's Guide to the FTIR Spectroscopy of (3-Phenylbutyl)amine Hydrochloride: Peak Assignment and Comparative Analysis
Introduction
(3-Phenylbutyl)amine hydrochloride is a primary amine salt of significant interest in pharmaceutical development and organic synthesis. As with any synthesized compound, unambiguous structural confirmation is a critical step in the quality control and research pipeline. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming molecular identity.
This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for (3-Phenylbutyl)amine hydrochloride. Moving beyond a simple list of wavenumbers, we will explore the causal relationships between molecular structure and vibrational modes, compare the spectrum to relevant alternatives to highlight its unique features, and provide a robust experimental protocol for obtaining high-quality data.
Molecular Structure and Key Vibrational Regions
To interpret the FTIR spectrum of (3-Phenylbutyl)amine hydrochloride, it is essential to first deconstruct its molecular architecture. The structure contains three distinct components, each contributing characteristic signals to the spectrum:
-
Primary Ammonium (R-NH₃⁺) Group : The protonation of the primary amine by hydrochloric acid transforms it into an ammonium salt. This is the most telling feature, fundamentally altering the N-H vibrational modes compared to its free base form.
-
Monosubstituted Benzene Ring : The phenyl group provides a set of absorptions characteristic of aromatic systems, including C-H stretching, ring C=C stretching, and highly diagnostic out-of-plane (OOP) bending vibrations.
-
Aliphatic Alkyl Chain : The butyl backbone contributes standard saturated C-H stretching and bending vibrations.
Below is a diagram illustrating the key functional areas of the molecule responsible for its infrared spectrum.
Caption: Key functional groups in (3-Phenylbutyl)amine hydrochloride.
Interpreting the Spectrum: Characteristic Peak Assignments
The FTIR spectrum of an amine salt is distinctly different from that of its free amine counterpart. The protonation of the nitrogen atom introduces strong, broad absorptions due to N-H⁺ stretching and characteristic bending modes.
The following table summarizes the expected characteristic absorption peaks for (3-Phenylbutyl)amine hydrochloride.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Structural Assignment & Rationale |
| ~3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H Stretch . The sp² hybridized carbons of the benzene ring result in C-H stretching vibrations at slightly higher frequencies than aliphatic C-H stretches.[1] |
| ~3200 - 2800 | N-H⁺ Stretch | Strong, Broad | Ammonium N-H⁺ Stretch . This very broad and intense envelope is the hallmark of an amine salt.[2] It often obscures the aliphatic C-H stretches. Its breadth is due to extensive hydrogen bonding in the solid state. |
| ~2965 - 2850 | C-H Stretch | Medium (often as shoulders) | Aliphatic C-H Stretch . Asymmetric and symmetric stretching of CH₃, CH₂, and CH groups in the butyl chain. These peaks typically appear as shoulders on the broad N-H⁺ envelope.[3] |
| ~2800 - 2000 | Overtone/Combination Bands | Weak, multiple | Ammonium Combination Bands . A series of weaker, broad absorptions are often seen in this region for amine salts, arising from combinations of N-H⁺ bending and stretching modes.[2] |
| ~1625 - 1560 | N-H⁺ Bend | Medium | Asymmetric NH₃⁺ Bending (Degenerate Deformation) . This is one of two key bending vibrations for a primary ammonium group.[2] |
| ~1605, ~1585, ~1495, ~1450 | C=C Stretch | Medium-Weak | Aromatic Ring Skeletal Vibrations . These four peaks are characteristic of the benzene ring itself and result from the stretching and contraction of the carbon-carbon bonds within the ring. |
| ~1550 - 1500 | N-H⁺ Bend | Medium | Symmetric NH₃⁺ Bending ("Umbrella" Mode) . The second key bending vibration for the primary ammonium group. The presence of both symmetric and asymmetric bends confirms the -NH₃⁺ moiety.[2] |
| ~1465 | C-H Bend | Medium | Aliphatic CH₂ Scissoring & CH₃ Asymmetric Bending . Bending vibrations from the methylene and methyl groups of the alkyl chain. |
| ~770 - 710 | C-H Bend (OOP) | Strong | Aromatic C-H Out-of-Plane Bend . This strong absorption is highly diagnostic for a monosubstituted benzene ring.[4] |
| ~690 (± 10) | Ring Bend (OOP) | Strong | Aromatic Ring Out-of-Plane Bend . The presence of this second strong peak, in conjunction with the ~770-710 cm⁻¹ band, provides powerful evidence for monosubstitution on the phenyl ring.[4] |
Comparative Analysis: Distinguishing (3-Phenylbutyl)amine Hydrochloride
The true diagnostic power of FTIR lies in comparison. By contrasting the spectrum of the target compound with logical alternatives, we can gain a higher degree of confidence in our structural assignment.
Hydrochloride Salt vs. Free Base (3-Phenylbutylamine)
The most critical comparison is with the corresponding free amine. The addition of HCl causes dramatic and easily identifiable changes in the spectrum.
| Feature | (3-Phenylbutyl)amine Hydrochloride | (3-Phenylbutyl)amine (Free Base) | Rationale |
| N-H Stretch | Very broad, strong envelope from ~3200-2800 cm⁻¹ | Two distinct, sharp peaks ~3400-3250 cm⁻¹[5] | Protonation creates the -NH₃⁺ group with strong hydrogen bonding, causing significant peak broadening and a shift to lower wavenumbers. The free -NH₂ group has distinct symmetric and asymmetric stretches.[2][5] |
| N-H Bend | Two medium peaks: ~1600 cm⁻¹ and ~1525 cm⁻¹ | One medium peak ~1650-1580 cm⁻¹ (scissoring)[5] | The -NH₃⁺ group has both symmetric and asymmetric bending modes, whereas the -NH₂ group has a primary scissoring motion.[2] |
This comparison is definitive. The disappearance of the sharp, double N-H stretching peaks of a primary amine and the emergence of the broad ammonium envelope is unambiguous proof of salt formation.
Primary vs. Secondary Amine Hydrochloride
If a synthesis could potentially yield a secondary amine, FTIR can help distinguish the products. A secondary amine hydrochloride (R₂NH₂⁺) will also show a broad N-H⁺ stretching band. However, the key difference lies in the bending region.
-
Primary Amine Salt (-NH₃⁺) : Shows two N-H⁺ bending bands (asymmetric and symmetric) in the 1625-1500 cm⁻¹ region.[2]
-
Secondary Amine Salt (-NH₂⁺) : Shows only one characteristic N-H⁺ bending band in the 1620-1560 cm⁻¹ region.[6][7]
Monosubstituted vs. Disubstituted Phenyl Ring
The substitution pattern on the benzene ring is clearly resolved in the "fingerprint" region below 1000 cm⁻¹. While our target is monosubstituted, a synthetic byproduct could be otherwise. The C-H out-of-plane (OOP) bending region is highly reliable for this determination.[4]
-
Monosubstituted (Target) : Two strong bands at ~770-710 cm⁻¹ and ~690 cm⁻¹ .[4]
-
Ortho-disubstituted : One strong band at ~770-735 cm⁻¹.
-
Meta-disubstituted : Two bands, one near ~810-750 cm⁻¹ and one at ~690 cm⁻¹.[4]
-
Para-disubstituted : One strong band at ~860-790 cm⁻¹.[4]
Experimental Protocol: The KBr Pellet Method
To obtain a high-quality, reproducible FTIR spectrum of a solid sample like (3-Phenylbutyl)amine hydrochloride, the Potassium Bromide (KBr) pellet method is standard practice.[8] The principle is to disperse the analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disk.
Causality: The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and produces a clean, interpretable spectrum.[9][10]
Caption: A stepwise workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology:
-
Preparation : Thoroughly clean and dry an agate mortar, pestle, and pellet die assembly in an oven (~110°C) to remove all traces of moisture.[10] Use spectroscopic grade KBr powder, also kept in a drying oven, as it is hygroscopic and water contamination will show a broad, interfering peak around 3400 cm⁻¹.[10]
-
Sample Grinding : Weigh approximately 1-2 mg of (3-Phenylbutyl)amine hydrochloride. Place it in the agate mortar and grind it into a very fine, fluffy powder. This step is critical to reduce light scattering.[9]
-
Mixing : Add approximately 100-200 mg of the dried KBr powder to the mortar.[8] Mix gently with the ground sample using the pestle until the mixture is homogeneous. Avoid aggressive grinding at this stage, which can induce unwanted changes in the crystal structure. The final concentration of the sample in KBr should be between 0.2% and 1%.[9]
-
Loading the Die : Transfer a small amount of the mixture into the pellet die sleeve, ensuring an even layer. Using too much powder will create an opaque pellet that absorbs too much light.[10]
-
Pressing : Assemble the die and place it in a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which improves pellet transparency.[11] Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[10] This allows the KBr to "cold-flow" and form a solid, transparent disc.
-
Pellet Ejection : Release the pressure on the press slowly to prevent the pellet from cracking.[10] Carefully disassemble the die and eject the transparent pellet.
-
Analysis : Place the pellet in the spectrometer's sample holder and acquire the spectrum. A good pellet should be clear and colorless, not cloudy or opaque.
Conclusion
The FTIR spectrum of (3-Phenylbutyl)amine hydrochloride is rich with structural information. The definitive features are a broad N-H⁺ stretching envelope from 3200-2800 cm⁻¹, coupled with two distinct NH₃⁺ bending modes near 1600 cm⁻¹ and 1525 cm⁻¹. These signals, when combined with the characteristic peaks of a monosubstituted benzene ring—specifically the strong C-H out-of-plane bends at ~770-710 cm⁻¹ and ~690 cm⁻¹—provide a unique spectral fingerprint. By following a rigorous experimental protocol and comparing the resulting spectrum against logical alternatives like its free base, researchers can confidently verify the identity and purity of their compound.
References
-
Abo, H. KBr Pellet Method. Shimadzu. [Link]
-
FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. Specac. [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
Barca, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Engineering Sciences and Information Technology. [Link]
-
IR: amines. University of Calgary. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
-
Heacock, R. A., & Marion, L. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]
-
Benzene and its derivatives. ELTE. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
-
Benzene on IR Spectrum. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
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- 11. scienceijsar.com [scienceijsar.com]
Structural Homologs in Drug Design: (3-Phenylbutyl)amine vs. Phenethylamine Derivatives
Executive Summary
This guide provides a technical comparison between (3-Phenylbutyl)amine hydrochloride (3-PBA) and the canonical Phenethylamine (PEA) class. While PEA derivatives are well-established psychostimulants and neurotransmitter analogs, 3-PBA represents a chain-extended, branched homolog primarily utilized as a stereochemical tool and mechanistic probe .
For drug development professionals, the distinction lies in the "Spacer Rule": PEA possesses the critical 2-carbon ethyl bridge required for potent TAAR1 and monoamine transporter activation. 3-PBA, with a 3-carbon effective distance and steric branching, serves as a vital negative control in Structure-Activity Relationship (SAR) studies and a specialized chiral resolving agent for organic synthesis.
Part 1: Structural & Physicochemical Divergence
The fundamental difference between these two agents is the length and branching of the alkyl chain connecting the aromatic ring to the amine. This structural alteration dictates their divergent fates in biological systems.
Structural Comparison
-
Phenethylamine (PEA): Consists of a phenyl ring connected to an amino group via a 2-carbon ethyl chain. This is the "Goldilocks" distance (~6.5 Å) for binding to the aspartate residue in monoamine GPCRs.
-
3-Phenylbutylamine (3-PBA): Features a phenyl ring at the C3 position of a butylamine chain. This creates a 3-carbon spacer (gamma-position) between the aromatic ring and the amine, introducing significant rotational freedom and steric bulk.
Physicochemical Profile
The addition of the ethyl/methyl bulk in 3-PBA significantly increases lipophilicity (LogP), altering Blood-Brain Barrier (BBB) penetration and solubility profiles compared to PEA.
| Property | Phenethylamine HCl (PEA) | (3-Phenylbutyl)amine HCl (3-PBA) | Impact on Performance |
| Structure | Ph-CH₂-CH₂-NH₂ | Ph-CH(CH₃)-CH₂-CH₂-NH₂ | 3-PBA has a chiral center at C3; PEA is achiral (unless alpha-substituted). |
| Spacer Length | 2 Carbons (Ethyl) | 3 Carbons (Propyl equivalent) | PEA fits TAAR1/DAT pockets; 3-PBA exceeds optimal binding distance. |
| LogP (Predicted) | ~1.41 | ~2.5 - 2.9 | 3-PBA is more lipophilic; higher theoretical BBB permeability but lower specific binding. |
| pKa (Basic) | ~9.8 | ~10.0 | Similar basicity; both exist as protonated cations at physiological pH. |
| Rotatable Bonds | 2 | 4 | 3-PBA has higher entropic cost for binding due to chain flexibility. |
Part 2: Pharmacological Performance (The "Spacer Effect")
In drug design, 3-PBA is often used to validate the pharmacophore distance rule . Activity at the Trace Amine-Associated Receptor 1 (TAAR1) and Dopamine Transporter (DAT) is highly sensitive to the distance between the aromatic centroid and the basic nitrogen.
Mechanism of Action Comparison
-
PEA (The Agonist): The 2-carbon chain allows the protonated amine to form an ionic bond with Asp3.32 (in GPCR numbering) while the phenyl ring engages in pi-pi stacking with aromatic residues (e.g., Trp6.48). This triggers G-protein signaling (cAMP accumulation).
-
3-PBA (The Probe/Control): The 3-carbon chain pushes the amine group out of alignment. If the phenyl ring binds, the amine cannot reach the aspartate anchor effectively, or vice versa. Consequently, 3-PBA typically exhibits >100-fold lower potency or total inactivity at TAAR1/DAT compared to PEA.
Visualization: The Pharmacophore Mismatch
The following diagram illustrates why 3-PBA fails to activate the receptor that PEA targets effectively.
Caption: Pharmacophore analysis showing the "Distance Rule." PEA (Green) fits the receptor constraints, while 3-PBA (Red) introduces a linker length violation, preventing simultaneous binding of the amine and phenyl moieties.
Part 3: Synthetic Utility (Chiral Resolution)
While 3-PBA lacks the psychopharmacological potency of PEA, it excels as a Chiral Resolving Agent . The presence of the chiral center at C3 (gamma to the amine) creates a unique steric environment compared to the standard alpha-methylbenzylamine (alpha-PEA).
Performance as a Resolving Agent
Researchers use 3-PBA to resolve racemic acids that are difficult to separate using standard PEA derivatives.
-
Selectivity: The extra distance of the chiral center from the amine in 3-PBA allows it to wrap around larger or more sterically hindered acids.
-
Crystallinity: 3-PBA salts often exhibit distinct solubility differentials compared to PEA salts, providing an alternative when PEA salts fail to crystallize or form oils.
Experimental Protocol: Chiral Resolution
Objective: Resolve a racemic carboxylic acid (±)-Acid using (S)-3-Phenylbutylamine.
-
Stoichiometry Calculation:
-
Dissolve 10 mmol of racemic acid in hot solvent (Ethanol or MeOH/Water mix).
-
Add 5 mmol (0.5 eq) of (S)-3-Phenylbutylamine. (Using 0.5 eq maximizes the "Pope-Peachey" efficiency).
-
-
Salt Formation:
-
Heat to reflux until clear.
-
Cool slowly to room temperature, then to 4°C overnight.
-
-
Filtration & Analysis:
-
Filter the precipitate (Salt A). The mother liquor contains the enriched opposite enantiomer (Salt B).
-
Recrystallize Salt A to constant melting point.
-
-
Liberation:
-
Treat Salt A with 1M HCl to liberate the free acid.
-
Extract with Ethyl Acetate.
-
Recover (S)-3-Phenylbutylamine from the aqueous layer by basifying with NaOH (pH > 12) and extracting with DCM.
-
Part 4: Synthesis Workflow
For researchers needing to synthesize 3-PBA (e.g., as a reference standard), the following reductive amination route is standard.
Reaction Scheme: 3-Phenylbutanal + Hydroxylamine → Oxime → (Reduction) → 3-Phenylbutylamine
Caption: Synthetic pathway for (3-Phenylbutyl)amine from the aldehyde precursor via oxime reduction.
References
-
PubChem. (2025).[1][2][3] 3-Phenylbutylamine Compound Summary. National Library of Medicine. [Link]
-
Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry. [Link]
-
Zhorov, B. S., et al. (2009).[4] Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020).[5] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules. [Link]
Sources
- 1. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3,3-dimethyl-1-phenylbutan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]
- 3. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for (3-Phenylbutyl)amine Hydrochloride: A Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Foundational Role of Elemental Analysis
In the rigorous landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a compound such as (3-Phenylbutyl)amine hydrochloride (C₁₀H₁₅N·HCl), elemental analysis serves as the primary gatekeeper for confirming its empirical formula, stoichiometry, and purity. This guide provides a comprehensive comparison of the essential elemental analysis standards, offering a framework for selecting the appropriate methodologies to ensure regulatory compliance and product integrity. We will explore the classic combustion analysis for bulk composition (Carbon, Hydrogen, Nitrogen) and delve into modern spectroscopic techniques required for trace elemental impurity profiling as mandated by global pharmacopeias.
Pillar 1: Stoichiometric Confirmation via Combustion Analysis (CHN Analysis)
The first objective of elemental analysis for (3-Phenylbutyl)amine hydrochloride is to confirm that the empirical formula is correct and that the amine has formed a salt with hydrochloric acid in the proper 1:1 ratio. The theoretical elemental composition is the benchmark against which all experimental results are measured.
Theoretical Composition of (3-Phenylbutyl)amine hydrochloride (C₁₀H₁₆ClN)
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 64.68% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.68% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.09% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.54% |
| Total | 185.698 | 100.00% |
The gold standard for determining C, H, and N content is high-temperature combustion analysis, a technique based on the Pregl-Dumas method.[1] This process provides the fundamental data to support the compound's identity.
Principle of CHNS Combustion Analysis
The methodology involves the complete and instantaneous oxidation of the sample through dynamic flash combustion in an oxygen-rich environment.[2] The resulting combustion gases are then passed through a series of columns to be separated and detected.
Sources
Validating Enantiomeric Excess in (3-Phenylbutyl)amine Hydrochloride Synthesis
Executive Summary
The synthesis of (3-Phenylbutyl)amine hydrochloride presents a distinct stereochemical challenge: it is a
This structural distance diminishes the diastereomeric effectiveness of many standard resolution agents and complicates spectroscopic validation. This guide objectively compares three validation methodologies—Chiral HPLC (Derivatized) ,
Part 1: The "Gamma-Distance" Challenge
In drug development, validating the Enantiomeric Excess (ee) of (3-Phenylbutyl)amine is critical because the (R)- and (S)- enantiomers often exhibit divergent pharmacokinetics.
The core difficulty lies in the spatial separation :
Most chiral derivatizing agents (CDAs) attach to the amine. In this molecule, the chiral information is three bonds away from that attachment point. This distance attenuates the magnetic anisotropy required for NMR differentiation and reduces the steric discrimination required for chiral chromatography, necessitating specific, high-sensitivity protocols.
Part 2: Comparative Analysis of Validation Methods
Method A: Chiral HPLC with NBD-Cl Derivatization (The Gold Standard)
Verdict: Superior Accuracy & Sensitivity.
Direct chiral HPLC of the free amine is often plagued by peak tailing (due to amine-silanol interactions) and weak UV detection (the phenyl ring absorption at 254 nm is moderate, but often insufficient for trace impurity detection <0.1%).
The Solution: Derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) .[1] This introduces a strong fluorophore and a rigid structural element that enhances interaction with the chiral stationary phase (CSP).
-
Mechanism: The NBD moiety creates a "rigid arm" that extends from the nitrogen, effectively projecting the molecule's chirality into the grooves of polysaccharide-based columns.
-
Detection: Fluorescence (Ex 470 nm / Em 530 nm) allows for LODs in the femtomole range, far superior to UV.
Method B: -NMR via Mosher's Amide (The Rapid Check)
Verdict: High Utility for In-Process Control (IPC).
Standard
The Solution: Use
Method C: Polarimetry (Optical Rotation)
Verdict: Obsolete for High-Precision Validation.
While specific rotation
-
The Flaw: The flexible alkyl chain in (3-Phenylbutyl)amine results in a low specific rotation value. A 1% impurity might only change the rotation by
, which is often within the instrument's noise or solvent error margin. It cannot definitively prove ee >98%.
Part 3: Data Comparison Table
| Feature | Method A: HPLC (NBD-Derivatized) | Method B: | Method C: Polarimetry |
| Precision (ee) | > 99.9% | ~98.0% | ~95.0% |
| Limit of Detection | < 0.05% (Trace isomer) | ~1-2% (Minor isomer) | N/A (Bulk property) |
| Sample Req. | < 1 mg | 10-20 mg | > 100 mg |
| Throughput | 20-30 min/run | 1 hour (prep + scan) | 5 min |
| Cost/Run | Moderate (Solvents/Column) | High (Deuterated solv./CDA) | Low |
| "Gamma" Sensitivity | High (due to rigid NBD arm) | Moderate (requires | Low |
Part 4: Experimental Protocols
Protocol 1: NBD-Derivatization for Chiral HPLC
This protocol transforms the flexible amine into a rigid, fluorescent substrate.
-
Reagents:
-
Procedure:
-
Dissolve amine salt and
in EtOH (concentration ~ 2 mg/mL). -
Add NBD-Cl.[1]
-
Critical Step: Sonicate at 50°C for 45 minutes. (Heat is required to drive the reaction on the sterically hindered amine, but excessive heat causes racemization. 50°C is the validated safe zone).
-
Filter through a 0.45
m PTFE syringe filter.
-
-
HPLC Conditions:
Protocol 2: -NMR Mosher Analysis
Designed to overcome the distance problem.
-
Derivatization:
-
Mix 10 mg (3-Phenylbutyl)amine HCl with 15 mg (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in 0.6 mL
. -
Add 20
L Pyridine- (acts as base and solvent). -
Shake for 10 minutes (reaction is rapid).
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Nucleus:
(typically ~ -69 ppm). -
Analysis: Integrate the
peaks. The ratio of the two singlets corresponds directly to the ratio of enantiomers. -
Note: If peaks overlap, cool the sample to -20°C in the probe to restrict conformational rotation and improve peak separation.
-
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for validating "Remote Chirality" amines like (3-Phenylbutyl)amine.
Caption: Decision tree for selecting validation methods based on the proximity of the chiral center to the functional group.
References
-
Adhikari, S., et al. (2021).[1][5] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216.[1]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Method Development."
-
Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of (3-Phenylbutyl)amine Hydrochloride for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of (3-Phenylbutyl)amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Section 1: Core Principles and Hazard Assessment
(3-Phenylbutyl)amine hydrochloride, like many amine salts, must be treated as a hazardous substance. While specific toxicological data for this compound is limited, the precautionary principle dictates that it be handled with care, assuming hazards similar to related aromatic amines and amine hydrochlorides. Safety Data Sheets (SDS) for analogous compounds indicate they are often irritants to the skin, eyes, and respiratory system.[1][2] Therefore, the fundamental principle of disposal is that (3-Phenylbutyl)amine hydrochloride and any materials contaminated with it must be disposed of as hazardous chemical waste through a licensed contractor. [3][4]
Under no circumstances should this chemical be discarded in the regular trash or poured down the sanitary sewer.[4][5][6] Amines can be harmful to aquatic life and may possess strong, noxious odors, making sewer disposal particularly inappropriate.[5]
Table 1: Summary of Disposal and Safety Information
| Parameter | Guideline | Rationale & References |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company for high-temperature incineration. | Ensures complete destruction and regulatory compliance.[4] |
| Hazard Class | Treat as hazardous waste. Likely irritant (skin, eyes, respiratory).[1][2] | Precautionary principle in the absence of complete data. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or glasses with side shields), lab coat. | To prevent skin and eye contact.[1] |
| Unacceptable Disposal | Sewer, regular trash, evaporation. | Environmental toxicity, potential for noxious odors, and regulatory non-compliance.[5][6] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and manage as hazardous waste. | Spilled chemicals and cleanup materials are considered hazardous waste.[6][7][8] |
Section 2: Standard Operating Procedure for Waste Collection and Disposal
This protocol outlines the primary and most compliant method for disposing of (3-Phenylbutyl)amine hydrochloride waste.
Step 1: Waste Segregation and Identification
-
Identify the Waste Stream: Any quantity of unwanted (3-Phenylbutyl)amine hydrochloride, whether in solid form or dissolved in a solvent, is considered hazardous waste.[7][8] This also includes items contaminated during handling, such as weighing paper, pipette tips, and contaminated gloves.
-
Segregate Incompatibles: Do not mix amine hydrochloride waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents to prevent potentially violent reactions. Store it away from strong bases (like sodium hydroxide) in the same waste container, as this could liberate the free amine, potentially increasing volatility and odor.
Step 2: Containerization
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the waste. The original product container is often a suitable choice.[7] For liquid waste solutions, ensure the container material (e.g., glass or polyethylene) is compatible with the solvent used.
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[6][8][9] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Immediate and Clear Labeling: As soon as you designate a container for waste, it must be labeled.[10]
-
Required Information: The label must clearly state "Hazardous Waste" and list the full chemical name, "(3-Phenylbutyl)amine hydrochloride."[4] If it is in a solution, list all constituents and their approximate percentages. Note the date accumulation began.[9]
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[7][8]
-
Accumulation Limits: Be aware of your facility's limits on the volume of hazardous waste that can be stored in a laboratory (e.g., typically no more than 55 gallons).[8][11]
Step 5: Arrange for Pickup
-
Contact EHS: Follow your institution's specific procedures to arrange for collection by a licensed hazardous waste disposal company. This is typically managed through your Environmental Health & Safety (EHS) department.[7][9]
Section 3: Spill Management and Container Decontamination
Spill Cleanup Protocol
-
Ensure Safety: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles. For larger spills of the solid, respiratory protection may be required to avoid inhaling dust.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Once absorbed, scoop the material into a compatible container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" with the contents listed, and dispose of it through your EHS department. All materials used for cleanup are also considered hazardous waste.[6][7][8]
Empty Container Decontamination Empty containers that once held (3-Phenylbutyl)amine hydrochloride must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, methanol, or ethanol).[4][7]
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, some guidelines require collecting the first three rinses.[9] Given the precautionary approach, it is best practice to collect all three rinses as hazardous waste.
-
Final Disposal: After the triple rinse and air drying, deface or remove the original label.[7] The decontaminated container can then typically be disposed of in the regular trash or appropriate recycling stream.
Section 4: The Chemistry of Disposal: A Deeper Insight
Understanding the chemical principles behind disposal methods reinforces why certain procedures are mandatory.
-
High-Temperature Incineration: This is the preferred disposal method for many organic compounds. In a specialized incinerator, (3-Phenylbutyl)amine hydrochloride is subjected to high temperatures in the presence of excess oxygen. The combustion process breaks the molecule down into simpler, more stable compounds, primarily carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and various oxides of nitrogen (NOx).[12][13] Licensed facilities are equipped with advanced flue-gas treatment systems ("scrubbers") that neutralize acidic gases like HCl and manage NOx emissions to comply with strict environmental regulations.[12][14]
-
Why In-Lab Neutralization is Not a Disposal Method: While amine hydrochlorides can be neutralized with a base (e.g., sodium bicarbonate) to yield the free amine, this is a chemical transformation, not a disposal method.[15][16] Performing this on a bulk waste scale is ill-advised for several reasons:
-
It does not eliminate the hazardous nature of the compound; it merely changes its form. The resulting free amine must still be disposed of as hazardous waste.
-
The free amine may be more volatile or have a stronger odor than the hydrochloride salt, creating a new set of exposure risks.
-
The process generates additional chemical waste (the neutralizing agent and resulting salts).
-
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical steps for managing (3-Phenylbutyl)amine hydrochloride from the moment it is deemed waste.
Caption: Decision workflow for (3-Phenylbutyl)amine hydrochloride waste.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. Geophysical Research Letters. [Link]
-
Incineration Processes and Environmental Releases. (1994). In Medical Waste Incineration and Pollution Prevention. National Academies Press (US). [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]
-
Li, H., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]
-
What are the typical results when organic nitrogen compounds burn? Reddit r/chemistry. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
- Amine heat stable salt neutralization having reduced solids.
-
How to neutralize ammonia for disposal. Quora. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Khiari, B., et al. (2007). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
Hazardous Waste. EHSO Manual. [Link]
-
Neutralizing Amine. CHIMIART. [Link]
-
Hazardous Waste. Alabama Department of Environmental Management. [Link]
-
IDEM: Managing Waste: Hazardous Waste. IN.gov. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
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Personal protective equipment for handling (3-Phenylbutyl)amine hydrochloride
Topic: Personal Protective Equipment & Operational Safety for (3-Phenylbutyl)amine Hydrochloride CAS: 1201907-52-9 (HCl salt) Signal Word: WARNING (Irritant / Acute Toxicity)
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers underestimate amine salts because they appear as stable, white powders. This is a critical error. (3-Phenylbutyl)amine hydrochloride is not just a benign solid; it is a protonated organic amine. Upon contact with the moisture in your respiratory tract or eyes, it can partially dissociate, creating a localized acidic environment while the organic amine moiety interacts with biological membranes.
This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to protect your biological integrity and the purity of your research samples.
Part 1: Risk Assessment & Hazard Mechanics
Before selecting PPE, we must understand the enemy. The primary hazards of this compound (GHS Classification) drive our equipment choices:
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion.[1] | Zero-tolerance for hand-to-mouth transfer. Glove hygiene is paramount.[2][3][4] |
| Skin Irritation | H315 | Dermal inflammation / defatting. | Nitrile gloves are required; Latex is permeable to organic amines over time. |
| Eye Irritation | H319 | Mucous membrane attack. | Dust generation during weighing is the critical risk vector. |
| STOT-SE (Respiratory) | H335 | Respiratory tract irritation.[1] | The HCl salt is likely hygroscopic and fine; it will aerosolize during transfer. |
Scientist's Note: The hydrochloride salt form increases the compound's polarity, making it stickier and potentially more irritating to moist membranes (eyes/lungs) than the free base oil.
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix defines the minimum standard for handling <10g quantities in a research setting.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand Protection | Nitrile Gloves (Double Gloving Recommended) | Spec: Minimum 0.11 mm (4 mil) thickness.Why: Nitrile offers superior chemical resistance to organic salts compared to latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles | Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Why: Standard safety glasses have gaps. Fine amine salt dust can bypass side shields. Goggles seal the ocular environment.[3] |
| Respiratory | N95 / P2 Respirator (or Fume Hood) | Spec: NIOSH N95 or EN 149 FFP2.Why: If handling outside a fume hood (not recommended), a respirator is mandatory to prevent H335 (respiratory irritation). |
| Body Defense | Lab Coat (High-Neck) | Spec: Cotton/Polyester blend with snap closures.Why: Snap closures allow for rapid removal in case of a spill. High neck protects the suprasternal notch from dust accumulation. |
Part 3: Operational Protocol (Handling & Weighing)
The highest risk of exposure occurs during weighing , where static electricity and air currents can aerosolize the powder.
The "Static-Free" Weighing Workflow
-
Engineering Control: All operations must occur inside a certified Chemical Fume Hood.
-
Preparation:
-
Place a disposable antistatic weighing boat in the balance.
-
Crucial Step: Wipe the spatula with an antistatic wipe or ethanol before use. Amine salts are prone to static cling, which causes "jumping" of particles.
-
-
Transfer:
-
Open the container only inside the hood.
-
Transfer slowly. If the powder clumps, do not crush it vigorously in the open boat; this ejects particles.
-
-
Decontamination:
-
Immediately recap the source container.
-
Wipe the exterior of the source container with a Kimwipe dampened with Ethanol before returning it to storage.
-
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring you adjust precautions based on scale and state.
Figure 1: Decision logic for PPE selection based on physical state and engineering controls.
Part 5: Emergency Response & Disposal
A self-validating safety system includes a plan for failure.
A. Spill Management (Solid)
-
Evacuate the immediate area of personnel.
-
Don full PPE (Goggles, N95, Double Gloves).
-
Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or ethanol) to solubilize and trap the dust.
-
Clean: Scoop up the damp material and place it in a hazardous waste bag.
-
Neutralize: Wipe the surface with a mild 1-2% acetic acid solution (if available) or simple soap and water to remove amine residues.
B. First Aid
-
Eye Contact: Flush immediately for 15 minutes.[2][3] Mechanism: The HCl salt is acidic/irritating; immediate dilution is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and water.[5] Do not use solvent (ethanol/acetone) on skin, as this enhances transdermal absorption of the amine.
C. Disposal Protocol
-
Waste Stream: Halogenated/Organic Solvent Waste (due to HCl content).
-
Method: Dissolve waste solid in a combustible solvent (e.g., methanol or ethanol) and dispose of it via high-temperature incineration.
-
Prohibition: Never flush amine salts down the drain; they are often toxic to aquatic life (H400/H410 potential).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: (3-phenylbutyl)amine hydrochloride. (Search CAS: 1201907-52-9).
-
PubChem. (2025).[6] Compound Summary: 3-Phenylbutylamine.[6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
